ONO-7579
Description
pan-tyrosine receptor kinase (TRK) inhibitor with antiproliferative effects against solid tumors harboring TRK rearrangements
Structure
3D Structure
Properties
CAS No. |
1622212-25-2 |
|---|---|
Molecular Formula |
C24H18ClF3N6O4S |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |
InChI Key |
GYPOVJZOMXEUDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
ONO-7579: A Technical Guide on its Mechanism of Action in NTRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of solid tumors. These fusions lead to the constitutive activation of TRK kinase signaling pathways, promoting cell proliferation, survival, and metastasis. ONO-7579 is a novel, orally bioavailable, and selective pan-TRK inhibitor designed to target tumors harboring NTRK fusions.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in NTRK fusion cancers, summarizing key preclinical data and outlining detailed experimental protocols for its evaluation. While specific in vitro potency and comprehensive kinase selectivity data for this compound are not publicly available, this guide consolidates the existing knowledge to support further research and development in the field of TRK-targeted therapies.
Introduction to NTRK Fusions and this compound
The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes for the tropomyosin receptor kinases TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of the 3' end of an NTRK gene with the 5' end of a partner gene. The resulting chimeric protein contains the intact kinase domain of the TRK receptor, leading to ligand-independent dimerization and constitutive activation of downstream signaling pathways.
This compound is a small molecule inhibitor that acts as a selective, pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC.[1][4] Its therapeutic potential lies in its ability to inhibit the aberrant signaling cascade initiated by NTRK fusion proteins, thereby inducing apoptosis and inhibiting the growth of cancer cells dependent on this pathway.[1]
Mechanism of Action of this compound
This compound exerts its antitumor effects by directly inhibiting the kinase activity of TRK fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event leads to the downregulation of key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and invasion.
Preclinical studies have demonstrated that this compound effectively abrogates TRK phosphorylation. In gallbladder cancer cell lines, this compound was shown to inhibit brain-derived neurotrophic factor (BDNF)-induced TRKB phosphorylation.[5] This inhibition of the upstream kinase leads to a reduction in the phosphorylation of downstream effectors such as MEK and AKT.[5] Consequently, this compound has been shown to suppress proliferation and inhibit migration and invasion in cancer cells harboring wild-type KRAS.[5]
Signaling Pathway Diagram
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
ONO-7579: A Technical Guide to a Pan-Tropomyosin Receptor Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-7579 is a potent and selective, orally bioavailable small molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases. By targeting TRKA, TRKB, and TRKC, this compound disrupts key signaling pathways implicated in the proliferation, survival, and migration of cancer cells harboring activating NTRK gene fusions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound, intended to support ongoing research and development efforts in oncology.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with the IUPAC name 1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea.[1] Its chemical structure is depicted in Figure 1.
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea | [1] |
| Molecular Formula | C₂₄H₁₈ClF₃N₆O₄S | [1] |
| Molecular Weight | 578.95 g/mol | |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N | [1] |
| XLogP3 | 5.3 | |
| Topological Polar Surface Area | 158 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 7 | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound is a pan-TRK inhibitor, meaning it targets and inhibits the kinase activity of all three members of the TRK family: TRKA, TRKB, and TRKC.[2] These receptor tyrosine kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, they play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor growth and survival in a variety of cancer types.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways inhibited by this compound include the Ras-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.
The inhibition of these pathways by this compound is depicted in the following signaling pathway diagram:
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of TRK signaling in preclinical models. A key study evaluating its activity in the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, showed a concentration-dependent inhibition of phosphorylated TRKA. The half-maximal effective concentration (EC₅₀) for the inhibition of pTRKA was determined to be 17.6 ng/g.[1]
While specific IC₅₀ or Kᵢ values from in vitro kinase assays for each of the TRK isoforms are not publicly available, the potent cellular activity suggests high affinity and inhibitory capacity.
Further studies have indicated that this compound suppresses the proliferation of gallbladder cancer cells in a dose-dependent manner.[3]
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Target | Parameter | Value | Reference |
| Cellular Phosphorylation | KM12 (Colorectal) | pTRKA | EC₅₀ | 17.6 ng/g | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound. While detailed quantitative data from these studies are limited in the public literature, a pharmacokinetic/pharmacodynamic (PK/PD) modeling approach was employed using data from a murine xenograft model with the KM12 cell line.[1] This modeling indicated that plasma concentrations of this compound could be described by a one-compartment model with oral administration.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the available literature, the following outlines the general methodologies likely employed.
In Vitro Kinase Assay (General Protocol)
To determine the direct inhibitory activity of this compound against TRKA, TRKB, and TRKC, a radiometric or fluorescence-based in vitro kinase assay would be performed.
Cell Viability (MTS) Assay (General Protocol)
To assess the effect of this compound on cancer cell proliferation, a colorimetric assay such as the MTS assay is commonly used.
Western Blotting for TRK Phosphorylation (General Protocol)
To confirm the inhibition of TRK signaling in a cellular context, western blotting for the phosphorylated forms of TRK and downstream effectors is performed.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity against cancer cells driven by NTRK fusions. Its mechanism of action, involving the potent inhibition of TRKA, TRKB, and TRKC and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. Further publication of detailed preclinical and clinical data will be crucial for fully elucidating its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug developers working with this compound and other molecules in this class.
References
ONO-7579: A Pan-TRK Inhibitor for Solid Tumors - A Technical Guide
Introduction
ONO-7579 is an orally bioavailable, selective pan-Tropomyosin receptor kinase (TRK) inhibitor developed for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2][3] NTRK fusions are oncogenic drivers in a wide range of adult and pediatric cancers, leading to constitutively active TRK fusion proteins that promote tumor cell growth, proliferation, and survival. This compound is designed to inhibit the kinase activity of all three TRK proteins (TRKA, TRKB, and TRKC), thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells dependent on this signaling cascade.[2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.
Mechanism of Action
The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, these receptors are activated by neurotrophins, playing a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein. This fusion leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenesis through downstream signaling pathways such as the MAPK/ERK, PI3K/AKT, and PLCγ pathways.
This compound specifically targets and binds to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2] This inhibition of TRK signaling leads to the induction of apoptosis and a reduction in cell proliferation in tumors that are dependent on NTRK fusion proteins for their growth and survival.[2]
Preclinical Data
In Vitro Activity
Gallbladder Cancer Cell Lines
This compound has demonstrated significant anti-tumor activity in preclinical models of gallbladder cancer. In a study by Kawamoto et al., the effects of this compound were evaluated in two human gallbladder cancer cell lines: TYGBK-1 (wild-type KRAS) and NOZ (mutant KRAS).
-
Proliferation: this compound suppressed the proliferation of TYGBK-1 cells in a dose-dependent manner. However, it did not show a significant anti-proliferative effect on NOZ cells, suggesting that the presence of a KRAS mutation may confer resistance to TRK inhibition in this context.
-
Migration and Invasion: this compound significantly inhibited the migration and invasion of both TYGBK-1 and NOZ cell lines. This indicates that even in the presence of a KRAS mutation, this compound can still impact the metastatic potential of gallbladder cancer cells.
-
VEGF Expression: Under hypoxic conditions, which mimic the tumor microenvironment, this compound reduced the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner in both cell lines.[1] This suggests that this compound may have anti-angiogenic effects.
| Cell Line | KRAS Status | Effect of this compound on Proliferation | Effect of this compound on Migration/Invasion |
| TYGBK-1 | Wild-Type | Suppressed | Inhibited |
| NOZ | Mutant | No significant effect | Inhibited |
Table 1. In Vitro Activity of this compound in Gallbladder Cancer Cell Lines.
In Vivo Activity
Colorectal Cancer Xenograft Model
The in vivo efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A study by Iida et al. established a clear relationship between the tumor concentration of this compound, the inhibition of phosphorylated TRKA (pTRKA), and the anti-tumor effect.[4]
-
pTRKA Inhibition: The concentration of this compound in the tumor that resulted in 50% inhibition of pTRKA (EC50) was determined to be 17.6 ng/g.[4][5]
-
Tumor Growth Inhibition: The study revealed a "switch-like" relationship between pTRKA inhibition and tumor growth. A sharp increase in the anti-tumor effect was observed when pTRKA inhibition exceeded 60%, and tumor regression required a pTRKA inhibition rate of over 91.5%.[4] These findings suggest that achieving a high level of target engagement is crucial for the therapeutic efficacy of this compound.
| Animal Model | Cell Line | NTRK Fusion | Dosing | Key Findings |
| Female BALB/c nude mice | KM12 | TPM3-NTRK1 | 0.06-0.60 mg/kg, once daily | EC50 for pTRKA inhibition: 17.6 ng/g. >91.5% pTRKA inhibition required for tumor regression. |
Table 2. In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model. [4]
Experimental Protocols
Cell Viability Assay (MTS Assay)
The following is a general protocol for assessing cell viability using an MTS assay, which can be adapted for testing the effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration and Invasion Assays
This protocol describes a general method for assessing cell migration and invasion using Transwell inserts.
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the insert is used without coating.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Cell Counting: Count the number of stained cells in multiple fields of view under a microscope.
Western Blotting for pTRK
A general protocol for detecting the phosphorylation of TRK proteins in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TRK (pTRK). Also, probe for total TRK and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
A Phase 1/2, open-label, multicenter, dose-escalation and expansion study of this compound (NCT03182257) was initiated in patients with advanced solid tumors, including a cohort for patients with NTRK gene fusion-positive tumors.[6] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. However, the trial was terminated for commercial reasons, and as of the date of this guide, no clinical data from this study have been published.
Resistance to TRK Inhibition
Acquired resistance to first-generation TRK inhibitors is a clinical challenge. The most common mechanism of resistance is the development of secondary mutations in the TRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R) and xDFG mutations (e.g., TRKA G667C). As a second-generation pan-TRK inhibitor, this compound is expected to have activity against some of these common resistance mutations.[1] However, at present, there is no publicly available quantitative data to confirm the efficacy of this compound against these specific mutations. Further studies are needed to elucidate the activity profile of this compound in the context of acquired resistance.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity in in vitro and in vivo models of NTRK fusion-positive cancers. Its ability to inhibit TRK signaling, suppress cell proliferation and invasion, and induce tumor regression in a xenograft model highlights its potential as a therapeutic agent for this patient population. While the clinical development of this compound has been discontinued, the preclinical data provide valuable insights into the therapeutic potential of targeting the TRK pathway in solid tumors. Further research, particularly on its activity against acquired resistance mutations, would be beneficial to fully understand its potential role in the landscape of TRK-targeted therapies.
References
- 1. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hra.nhs.uk [hra.nhs.uk]
ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers
An In-depth Technical Guide
Abstract
ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK signaling pathway, this compound induces cellular apoptosis and inhibits the growth of tumors harboring these genetic alterations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, based on publicly available data.
Introduction
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid tumors, making the TRK signaling pathway an attractive target for cancer therapy. This compound was developed as a pan-TRK inhibitor to target these oncogenic drivers.
Mechanism of Action
This compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]
Preclinical Development
In Vitro Studies
This compound has demonstrated potent antitumor activity in preclinical in vitro models. Key quantitative data from these studies are summarized in the table below.
| Assay Type | Cell Line | Target | EC50 | Reference |
| Phospho-TRKA Inhibition | KM12 | Phosphorylated TRKA | 17.6 ng/g | [6][7][8] |
Note: Specific IC50 values for this compound against individual TRKA, TRKB, and TRKC kinases from biochemical assays are not publicly available.
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.
| Animal Model | Cell Line | Dosing | Key Findings | Reference |
| Murine Xenograft | KM12 | 0.06-0.60 mg/kg, QD | This compound exhibited a "switch-like" relationship between the inhibition of phosphorylated TRKA and antitumor effect, with significant tumor reduction at >91.5% pTRKA inhibition.[7] | [7] |
Pharmacokinetics and Pharmacodynamics
A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine xenograft data. The plasma concentration of this compound was described by an oral one-compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma concentrations.[7] The relationship between tumor this compound concentration and pTRKA inhibition was described by a direct Emax model.[7]
Clinical Development
A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (this compound-01, NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]
The study consisted of two parts:
-
Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended clinical dose (RCD) of this compound.[9]
-
Part B (Expansion): To evaluate the safety and efficacy of this compound at the MTD/RCD in patients with NTRK fusion-positive tumors.[9]
The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons for the termination have not been publicly disclosed.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medkoo.com [medkoo.com]
- 10. origene.com [origene.com]
ONO-7579: A Technical Overview of a Pan-Trk Inhibitor for Cancer Therapy
For Research, Scientific, and Drug Development Professionals
Abstract
ONO-7579 is an orally bioavailable, potent, and selective pan-Tropomyosin receptor kinase (Trk) inhibitor targeting TrkA, TrkB, and TrkC.[1][2][3] By inhibiting the phosphorylation of these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on TrkA, TrkB, and TrkC signaling, and detailed experimental protocols for its characterization.
Introduction to Trk Signaling and this compound
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for neurotrophins.[5] Their activation leads to the initiation of several key intracellular signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are fundamental in regulating cell survival, proliferation, and differentiation.[4] In various cancers, chromosomal rearrangements can lead to the formation of oncogenic NTRK gene fusions, resulting in constitutively active Trk signaling and uncontrolled tumor growth.[6]
This compound is a small molecule inhibitor designed to target and suppress the activity of all three Trk family members.[1][2][3] Its primary mechanism of action is the inhibition of Trk autophosphorylation, a critical step in the activation of downstream oncogenic signaling.[6][7]
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been evaluated in preclinical models, demonstrating its ability to inhibit Trk signaling at nanomolar concentrations.
| Assay Type | Target | Cell Line / Model | Value | Reference |
| In Vivo Efficacy | Phosphorylated TrkA | KM12 Colorectal Cancer Xenograft | EC50: 17.6 ng/g | [8][9] |
Note: As of the latest available data, specific biochemical IC50 values for this compound against purified TrkA, TrkB, and TrkC kinases, and cellular autophosphorylation IC50 values in cell lines are not publicly disclosed in the provided search results. The EC50 value represents the concentration at which 50% of the maximum effect is observed in a tumor model.
Effect on Downstream Signaling Pathways
This compound effectively abrogates the signaling cascades downstream of Trk receptor activation. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[4] Inhibition of these pathways by this compound leads to reduced cell proliferation and induction of apoptosis in Trk-dependent cancer cells.[1] Furthermore, evidence suggests that Trk receptor activation can also lead to the phosphorylation and activation of Phospholipase C-gamma (PLC-γ), initiating another signaling cascade involved in cell growth and proliferation.[10]
Trk Signaling Pathways and this compound Inhibition
References
- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 7. page-meeting.org [page-meeting.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
The role of ONO-7579 in inhibiting tumor cell proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, selective, and potent pan-Tropomyosin receptor kinase (TRK) inhibitor with demonstrated potential in curbing tumor cell proliferation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on tumor cells, and detailed methodologies for relevant experimental procedures. By targeting the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), this compound disrupts key signaling pathways implicated in cancer cell growth, survival, and invasion.[1]
Mechanism of Action
This compound functions by specifically targeting and binding to TRK proteins, including fusion proteins that arise from neurotrophic tyrosine receptor kinase (NTRK) gene rearrangements.[1] This binding action inhibits the interaction between neurotrophins and their corresponding TRK receptors, thereby preventing TRK activation through autophosphorylation.[1] The blockade of TRK activation leads to the suppression of downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2][3] The ultimate outcome of this inhibition is the induction of apoptosis and a halt in the growth of tumors that are dependent on TRK signaling.[1]
dot
Inhibition of Tumor Cell Proliferation: In Vitro and In Vivo Evidence
Gallbladder Cancer (GBC)
A study investigating the effects of this compound on human gallbladder cancer (GBC) cell lines, TYGBK-1 (KRAS wild-type) and NOZ (KRAS mutant), revealed a significant suppression of cell proliferation in the TYGBK-1 cell line in a dose-dependent manner. This effect was not observed in the NOZ cell line, suggesting that the anti-proliferative efficacy of this compound in GBC may be influenced by KRAS mutation status.[4] Furthermore, this compound was shown to abrogate brain-derived neurotrophic factor (BDNF)-induced phosphorylation of AKT in both cell lines, indicating successful target engagement of the TRKB receptor.[2][5] The treatment also led to a dose-dependent reduction in the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factors (VEGFs) under hypoxic conditions.[5]
| Cell Line | Cancer Type | KRAS Status | Effect of this compound on Proliferation |
| TYGBK-1 | Gallbladder Cancer | Wild-Type | Dose-dependent inhibition |
| NOZ | Gallbladder Cancer | Mutant | No significant inhibition |
Colorectal Cancer
In a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated significant antitumor activity.[6] A direct correlation was established between the concentration of this compound in the tumor and the inhibition of phosphorylated TRKA (pTRKA). The study identified a "switch-like" relationship, where a pTRKA inhibition rate of over 91.5% was necessary to induce tumor regression.[6]
| Model System | Cancer Type | Genetic Alteration | Key Finding |
| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 fusion | EC50 for pTRKA inhibition: 17.6 ng/g (tumor) |
| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 fusion | >91.5% pTRKA inhibition required for tumor reduction |
Experimental Protocols
Cell Proliferation Assay (Based on the GBC Study)
dot
-
Cell Culture: Human gallbladder cancer cell lines (TYGBK-1 and NOZ) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8), is added to each well.
-
Measurement: After a further incubation period as per the manufacturer's instructions, the absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for TRK Phosphorylation
dot
-
Cell Treatment and Lysis: Cells are treated with this compound with or without stimulation by a TRK ligand (e.g., BDNF for TRKB). Following treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target TRK protein (e.g., anti-p-TRKB), total TRK protein, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured using an imaging system.
Murine Xenograft Model (Based on the Colorectal Cancer Study)
-
Cell Line: The KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion, is used.[6]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are utilized.[7]
-
Tumor Implantation: KM12 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses.[6][7]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as pharmacodynamic studies to measure pTRKA levels.[6]
Clinical Development
A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, with a particular focus on those with NTRK gene fusions.[4][8] The study was designed as a dose-escalation and expansion trial.[4] However, the trial was terminated for commercial reasons and not due to any safety concerns.
Conclusion
This compound is a promising pan-TRK inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring TRK alterations. Its mechanism of action, involving the direct inhibition of TRK phosphorylation and downstream signaling, provides a strong rationale for its therapeutic potential. The data from in vitro and in vivo studies underscore the importance of patient selection based on the presence of NTRK gene fusions to maximize the clinical benefit of this targeted therapy. Further clinical investigation is warranted to fully elucidate the role of this compound in the treatment of TRK-driven malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. page-meeting.org [page-meeting.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of ONO-7579: A Technical Guide on its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, selective pan-Tropomyosin receptor kinase (TRK) inhibitor with demonstrated antineoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic relationships. The information is presented to support further research and development of this compound as a potential cancer therapeutic.
This compound targets the neurotrophic tyrosine receptor kinase (NTRK) family of proteins—TRKA, TRKB, and TRKC—which, when constitutively activated through gene fusions or other alterations, act as oncogenic drivers in a variety of solid tumors.[1][2] By inhibiting the interaction between neurotrophins and TRK receptors, this compound blocks downstream signaling pathways, leading to the induction of apoptosis and the suppression of cell growth in tumors harboring TRK alterations.[1][2]
In Vitro Antineoplastic Activity
Preclinical in vitro studies have demonstrated the anti-proliferative and anti-invasive effects of this compound in gallbladder cancer (GBC) cell lines. These studies highlight the drug's activity and its dependence on the underlying genetic context of the cancer cells.
Cell Proliferation Assay
The effect of this compound on cell viability was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. A dose-dependent suppression of proliferation was observed in the TYGBK-1 gallbladder cancer cell line, which has a wild-type KRAS gene. In contrast, the NOZ cell line, which harbors a KRAS mutation, did not show a significant reduction in proliferation, suggesting that the anti-proliferative effect of this compound may be more pronounced in KRAS wild-type GBC cells.[1]
Table 1: Effect of this compound on Gallbladder Cancer Cell Proliferation
| Cell Line | KRAS Status | Effect on Proliferation |
| TYGBK-1 | Wild-Type | Dose-dependent suppression |
| NOZ | Mutant | No significant suppression |
Cell Migration and Invasion Assays
The impact of this compound on the migratory and invasive potential of GBC cells was evaluated using Transwell assays. This compound significantly inhibited both the migration and invasion of both TYGBK-1 and NOZ cell lines.[1] This indicates that the drug's ability to impede cancer cell motility and invasion may be independent of the KRAS mutation status.
In Vivo Antineoplastic Activity
The in vivo efficacy of this compound was evaluated in a murine xenograft model using the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion. This model provides a clinically relevant system to assess the antitumor activity of a pan-TRK inhibitor.
Tumor Growth Inhibition
In the KM12 xenograft model, orally administered this compound demonstrated significant antitumor effects. A pharmacokinetic-pharmacodynamic (PK/PD) model revealed a "switch-like" relationship between the inhibition of phosphorylated TRKA (pTRKA) in the tumor and the antitumor effect. A sharp increase in tumor growth inhibition was observed when pTRKA inhibition rates exceeded 60%, with tumor reduction requiring greater than 91.5% inhibition.[3]
Table 2: In Vivo Pharmacodynamic and Efficacy Parameters of this compound in a KM12 Xenograft Model
| Parameter | Value | Description |
| EC50 for pTRKA Inhibition | 17.6 ng/g | Concentration of this compound in the tumor that causes 50% of the maximum inhibition of pTRKA.[3] |
| pTRKA Inhibition for Efficacy | > 60% | Level of pTRKA inhibition at which a sharp increase in antitumor effect is observed.[3] |
| pTRKA Inhibition for Tumor Regression | > 91.5% | Level of pTRKA inhibition required to induce tumor reduction.[3] |
Pharmacokinetics in Mice
Pharmacokinetic studies in mice bearing KM12 xenografts were conducted with single or multiple daily oral doses ranging from 0.06 to 0.60 mg/kg. The plasma concentration of this compound was described by an oral one-compartment model. Notably, tumor concentrations of this compound were found to be higher than plasma concentrations.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its antineoplastic effects by inhibiting the TRK signaling pathway. In gallbladder cancer, the Brain-Derived Neurotrophic Factor (BDNF)/TRKB signaling axis is a key contributor to the malignant phenotype.[1] this compound has been shown to disrupt this pathway, leading to the downregulation of downstream effectors such as AKT and ERK.[1] Furthermore, this compound was found to reduce the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factors (VEGFs) in a dose-dependent manner under hypoxic conditions.[1]
Experimental Protocols
Cell Lines and Culture
The human gallbladder cancer cell lines, NOZ (with a KRAS mutation) and TYGBK-1 (KRAS wild-type), were utilized in the in vitro studies.[1] The human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, was used for the in vivo xenograft model.[3]
In Vitro Proliferation Assay (MTS)
-
Cells were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of this compound for 72 hours.
-
Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Absorbance was measured to determine the number of viable cells, reflecting proliferative ability.[1]
In Vitro Migration and Invasion Assays (Transwell)
-
Transwell inserts with an 8.0 µm pore size were used. For invasion assays, the inserts were coated with Matrigel.
-
Cells were seeded in the upper chamber in serum-free medium containing this compound.
-
The lower chamber was filled with a medium containing a chemoattractant.
-
After incubation, non-migrated/non-invaded cells on the upper surface of the membrane were removed.
-
Cells that had migrated or invaded to the lower surface were fixed, stained, and counted.[1]
Western Blot Analysis
-
GBC cells were treated with this compound at indicated concentrations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., HIF-1α, VEGF, VEGFC, and EMT-related transcription factors).
-
After incubation with a secondary antibody, protein bands were visualized. α-Tubulin was used as a loading control.[1]
In Vivo Xenograft Study
-
Female BALB/c nude mice were used for the study.
-
KM12 cells were transplanted subcutaneously into the mice.
-
When tumors reached a specified volume, mice were randomized into treatment groups.
-
This compound was administered orally once daily at doses of 0.06, 0.2, and 0.6 mg/kg for 12 days.
-
Tumor volume was measured regularly to assess antitumor efficacy.
-
Plasma and tumor samples were collected at various time points to determine this compound concentrations and pTRKA levels.
Conclusion
The preclinical data for this compound strongly support its potential as a targeted therapy for cancers driven by TRK fusions. Its ability to inhibit TRK signaling, suppress proliferation and invasion in vitro, and induce tumor regression in vivo provides a solid foundation for its clinical development. The established pharmacokinetic-pharmacodynamic relationship, highlighting the importance of achieving a high degree of pTRKA inhibition, offers valuable guidance for determining optimal dosing strategies in clinical trials. Further investigation into the broader applicability of this compound across different TRK fusion-positive tumor types is warranted.
References
- 1. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. US9150579B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-7579: A Technical Overview of a Novel Pan-TRK Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-7579 is an orally bioavailable, potent, and selective pan-Tropomyosin receptor kinase (TRK) inhibitor developed by Ono Pharmaceutical.[1] It targets the family of TRK proteins—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a wide range of solid tumors. This compound acts by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.
Introduction to TRK Kinases and this compound
The Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Their signaling is initiated by the binding of neurotrophins, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways critical for cell survival and proliferation, such as the Ras/MAPK and PI3K/Akt pathways.[2] In oncology, the formation of fusion proteins involving the kinase domains of TRK proteins leads to ligand-independent, constitutive activation of these pathways, driving tumor growth and survival.[3]
This compound is a small molecule inhibitor designed to target and suppress the catalytic activity of all three TRK family members (pan-TRK).[1][3] By inhibiting the phosphorylation of TRK kinases, this compound effectively blocks these downstream signals, leading to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK fusions.[3]
Mechanism of Action and Interaction with the ATP Binding Pocket
This compound functions as an ATP-competitive inhibitor. Small molecule kinase inhibitors are typically classified based on their binding mode within the ATP pocket. While a co-crystal structure of this compound with a TRK kinase is not publicly available, its behavior as a potent and selective kinase inhibitor suggests it operates as a Type I inhibitor. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding site.
The binding of this compound to the TRK kinase domain prevents the phosphorylation of the kinase itself, which is a critical step for the propagation of downstream signals. This inhibition leads to the suppression of key oncogenic signaling cascades.
TRK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TRK signaling pathway and the inhibitory action of this compound.
Quantitative Data
Detailed in vitro biochemical data, such as IC50 or Ki values for this compound against each TRK kinase, are not publicly available at this time. However, preclinical studies in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion, have provided in vivo efficacy data.[1]
| Parameter | Cell Line | Model | Value | Reference |
| EC50 (pTRKA Inhibition) | KM12 | Murine Xenograft | 17.6 ng/g (tumor concentration) | [1] |
This EC50 value represents the concentration of this compound in the tumor tissue required to achieve 50% inhibition of phosphorylated TRKA.[1]
Experimental Protocols
The following are representative protocols for the characterization of a pan-TRK inhibitor like this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
Biochemical Kinase Assay (In Vitro TRK Inhibition)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.
Workflow Diagram:
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
This compound
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the TRK kinase and the substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Development: Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular TRK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit TRK autophosphorylation in a cellular context.
Workflow Diagram:
Materials:
-
NTRK fusion-positive cell line (e.g., KM12)
-
Cell culture media and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TRK (pan-TRK), anti-total-TRK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate KM12 cells and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. To normalize the data, strip the membrane and re-probe for total TRK and the loading control.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated in vivo activity against an NTRK fusion-positive cancer model. Its mechanism of action is centered on the inhibition of TRK kinase autophosphorylation through interaction with the ATP-binding pocket, leading to the shutdown of critical downstream oncogenic signaling pathways. While detailed biochemical and structural data are not yet in the public domain, the available information positions this compound as a significant therapeutic candidate for patients with NTRK fusion-driven cancers. Further publication of preclinical and clinical data will be crucial to fully elucidate its binding characteristics and clinical potential.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ono Pharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
An In-depth Selectivity Profile of ONO-7579: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics of this compound.
This compound is an orally bioavailable small molecule that demonstrates significant potential in targeting cancers with underlying TRK pathway dysregulation.[1][2][3] It specifically targets and binds to TRK proteins, including TRKA, TRKB, and TRKC, as well as fusion proteins containing sequences from the neurotrophic tyrosine receptor kinase (NTRK) genes.[1][3]
Mechanism of Action
This compound functions by inhibiting the interaction between neurotrophins and their corresponding TRK receptors.[1][3] This blockade prevents the autophosphorylation and subsequent activation of the TRK kinases, thereby interrupting downstream signaling cascades that are crucial for tumor cell growth and survival. Key signaling pathways inhibited by this compound include the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) pathways.[2] The inhibition of these pathways ultimately leads to the induction of apoptosis and a reduction in cell proliferation in tumors that overexpress TRK or harbor NTRK gene fusions.[1][3]
Quantitative Analysis of Inhibitory Activity
While a comprehensive kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available, preclinical studies have demonstrated the potent activity of this compound. In a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, this compound showed significant inhibition of TRKA phosphorylation.
| Assay Type | Cell Line | Target | EC50 |
| In vivo Phosphorylation | KM12 | Phosphorylated TRKA (pTRKA) | 17.6 ng/g |
Table 1: In vivo potency of this compound. The EC50 value represents the concentration of this compound in tumor tissue that causes 50% of the maximum inhibitory effect on TRKA phosphorylation.[4][5]
Cellular Effects of this compound
In vitro studies using gallbladder cancer (GBC) cell lines have further elucidated the anti-tumor effects of this compound. These studies have shown that this compound can suppress proliferation, and inhibit migration and invasion in a dose-dependent manner in specific GBC cell lines.[6]
| Assay Type | Cell Line | Effect |
| Proliferation (MTS Assay) | TYGBK-1 | Dose-dependent suppression of cell proliferation.[6] |
| Migration Assay | NOZ, TYGBK-1 | Significant inhibition of cell migration.[6] |
| Invasion Assay | NOZ, TYGBK-1 | Significant inhibition of cell invasion.[6] |
Table 2: Summary of the in vitro cellular effects of this compound in gallbladder cancer cell lines.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the TRK kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific TRK kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell Proliferation (MTS) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., TYGBK-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at 37°C until a color change is apparent (typically 1-4 hours).
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Matrigel Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NOZ, TYGBK-1)
-
Serum-free cell culture medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Compare the number of invading cells in the this compound-treated groups to the vehicle control.
Signaling Pathway Visualization
The following diagram illustrates the TRK signaling pathway and the point of inhibition by this compound.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. neurotrophic receptor tyrosine kinase 1 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. neurotrophic receptor tyrosine kinase 2 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for ONO-7579 in Gallbladder Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONO-7579 is an orally bioavailable and selective pan-tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity.[1] It targets TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) and their fusion proteins.[1] By binding to these receptors, this compound blocks the interaction with neurotrophins, thereby inhibiting TRK activation and downstream signaling pathways. This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors with TRK overexpression or NTRK fusion proteins.[2] In gallbladder cancer (GBC), particularly in models with wild-type KRAS, this compound has demonstrated efficacy in suppressing proliferation, migration, and invasion by inhibiting the AKT and ERK signaling pathways.[2][3]
This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on gallbladder cancer cell lines.
Data Presentation
Table 1: Cell Viability Inhibition by this compound
| Cell Line | KRAS Status | This compound Concentration | Incubation Time | % Inhibition of Cell Viability (Relative to Control) | IC50 |
| TYGBK-1 | Wild-type | 0.1 µM | 72h | Data not available | Data not available |
| 1 µM | 72h | Dose-dependent decrease observed[2] | |||
| 10 µM | 72h | ||||
| NOZ | Mutant | 0.1 µM | 72h | No significant dose-dependent decrease observed[2] | Data not available |
| 1 µM | 72h | ||||
| 10 µM | 72h |
Table 2: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Assay Type | This compound Concentration | Incubation Time | % Inhibition (Relative to Control) |
| TYGBK-1 | Migration | 1 µM | 24h | Significant inhibition observed[2] |
| Invasion | 1 µM | 24h | Significant inhibition observed[2] | |
| NOZ | Migration | 1 µM | 24h | Significant inhibition observed[2] |
| Invasion | 1 µM | 24h | Significant inhibition observed[2] |
Note: While significant inhibition was observed, specific percentage values are not detailed in the available literature.
Table 3: Effect of this compound on TRK Signaling Pathway Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Change in Protein Expression/Phosphorylation (Fold Change vs. Control) |
| TYGBK-1 | p-TRK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] |
| p-AKT | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |
| p-ERK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |
| NOZ | p-TRK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] |
| p-AKT | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |
| p-ERK | 1 µM | 24h | No significant change (due to KRAS mutation)[2] |
Note: Quantitative fold changes are not specified in the reviewed literature. The effect is described as abrogation of ligand-induced phosphorylation.
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
TYGBK-1: Human gallbladder adenocarcinoma cell line with wild-type KRAS.
-
NOZ: Human gallbladder cancer cell line with a KRAS G12V mutation.[4]
Culture Conditions:
-
Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[5]
Materials:
-
Gallbladder cancer cells (TYGBK-1, NOZ)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Suggested concentrations: 0.1, 1, and 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[5][6]
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration and Invasion Assay
This protocol is based on standard transwell assay procedures.[7][8]
Materials:
-
Gallbladder cancer cells (TYGBK-1, NOZ)
-
24-well transwell plates (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
For Invasion Assay:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts.
-
Incubate the inserts at 37°C for at least 4 hours to allow the gel to solidify.
Migration and Invasion Protocol:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[9]
-
Add 200 µL of the cell suspension to the upper chamber of the transwell inserts (coated with Matrigel for invasion, uncoated for migration).
-
Add this compound (e.g., 1 µM) or vehicle control to both the upper and lower chambers.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the vehicle control.
Western Blot Analysis
This protocol outlines the procedure for analyzing the effect of this compound on the TRK signaling pathway.
Materials:
-
Gallbladder cancer cells (TYGBK-1, NOZ)
-
6-well plates
-
This compound
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, to stimulate the TRK pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin, anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 24 hours. For stimulation, add BDNF for the last 15-30 minutes of incubation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH) and total protein levels where appropriate.
Visualizations
Caption: this compound inhibits the TRK signaling pathway in gallbladder cancer cells.
Caption: Experimental workflow for evaluating this compound in gallbladder cancer cells.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|1622212-25-2|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Cellosaurus cell line NOZ (CVCL_3079) [cellosaurus.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Establishing a Murine Xenograft Model for ONO-7579 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor targeting TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases, encoded by the NTRK gene family, play a crucial role in tumor cell growth, survival, and invasion when activated by neurotrophins or through genetic alterations like NTRK gene fusions.[1] this compound exerts its antineoplastic activity by inhibiting the phosphorylation of Trk proteins, which subsequently blocks downstream signaling pathways such as AKT and ERK, leading to apoptosis in tumor cells harboring these genetic alterations.[1][2]
Preclinical evaluation of this compound efficacy is essential for its clinical development. The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, serves as a vital in vivo platform for these studies.[3] This document provides detailed protocols for establishing a subcutaneous murine xenograft model to assess the efficacy of this compound, with a specific focus on a colorectal cancer model harboring an NTRK fusion gene.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of Trk receptor phosphorylation. In cancer cells with NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of the Trk kinase domain. This drives oncogenesis through downstream signaling cascades. This compound competitively binds to the ATP-binding pocket of the Trk kinases, preventing their autophosphorylation and subsequent activation of downstream effectors.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a murine xenograft model using a human cancer cell line with a documented NTRK fusion, such as the colorectal cancer cell line KM12 (harboring a TPM3-NTRK1 fusion).[4]
Materials:
-
Cell Line: KM12 human colorectal cancer cells (or other suitable NTRK fusion-positive cell line).
-
Animals: Female BALB/c nude mice (athymic), 6-8 weeks old.
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Matrigel (optional, can enhance tumor take rate).
-
Equipment: Cell culture flasks, incubator (37°C, 5% CO2), centrifuges, hemocytometer, sterile syringes (1 mL) and needles (27-30 gauge).
Procedure:
-
Cell Culture:
-
Culture KM12 cells in a T-75 flask with RPMI-1640 media in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free HBSS or PBS.
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in cold HBSS. If using Matrigel, resuspend the cell pellet in a 1:1 mixture of HBSS and Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10^6 cells).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia and for general health.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size approximately 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Protocol 2: this compound Administration and Efficacy Evaluation
Materials:
-
This compound compound.
-
Vehicle: A suitable vehicle for oral gavage in mice (e.g., 0.5% methylcellulose in sterile water). The specific vehicle for this compound in preclinical studies is not always published, so a common, well-tolerated vehicle is recommended.
-
Oral gavage needles.
-
Digital calipers and a scale for animal weight.
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
The concentration should be calculated based on the desired dose (e.g., 0.06-0.60 mg/kg) and the average weight of the mice, with a typical administration volume of 10 mL/kg.[4]
-
Prepare fresh formulations as needed, ensuring homogeneity.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups of mice once daily via oral gavage.
-
Continue treatment for the duration of the study (e.g., 14-21 days).
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for pharmacodynamic analysis or fix in formalin for immunohistochemistry.
-
Protocol 3: Pharmacodynamic Analysis of pTRKA Inhibition
This protocol outlines the Western blot analysis to measure the levels of phosphorylated TrkA (pTRKA) in tumor tissue, a key biomarker of this compound activity.[4]
Materials:
-
Frozen tumor tissue samples.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-TrkA (Tyr490) and rabbit anti-total TrkA.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor samples in lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pTRKA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pTRKA to total TrkA for each sample.
-
Compare the pTRKA/TrkA ratio between the this compound treated groups and the vehicle control group to determine the extent of target inhibition.
-
Data Presentation
Quantitative data from efficacy and pharmacodynamic studies should be presented in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a KM12 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | Data | - | Data |
| This compound | 0.06 | Data | Data | Data |
| This compound | 0.2 | Data | Data | Data |
| This compound | 0.6 | Data | Data | Data |
Note: "Data" should be replaced with experimental results. TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Pharmacodynamic Effect of this compound on pTRKA in KM12 Tumors
| Treatment Group | Dose (mg/kg) | Time Post-Dose | pTRKA / Total TrkA Ratio (Normalized to Control) | % pTRKA Inhibition |
| Vehicle Control | - | 4h | 1.00 | 0% |
| This compound | 0.06 | 4h | Data | Data |
| This compound | 0.6 | 4h | Data | Data |
Note: Data based on the findings that this compound inhibits pTRKA.[4] The tumor concentration of this compound causing 50% of the maximum effect on pTRKA inhibition was estimated to be 17.6 ng/g.[4]
Experimental Workflow Visualization
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
ONO-7579 Dose-Response Analysis in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and selective pan-tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity.[1] It targets and binds to TRK proteins (TrkA, TrkB, and TrkC) and their fusion proteins, which are encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3).[1] By inhibiting the interaction of neurotrophins with TRK receptors, this compound blocks TRK activation and downstream signaling pathways. This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors that have TRK overexpression or NTRK gene fusions.[1] This document provides detailed application notes and protocols for analyzing the dose-response effects of this compound in cancer cell lines, with a specific focus on gallbladder cancer.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in relevant cancer cell lines.
Table 1: Dose-Response of this compound on the Proliferation of Gallbladder Cancer Cell Lines
| Cell Line | KRAS Status | This compound Concentration (µM) | Incubation Time | Effect on Proliferation |
| TYGBK-1 | Wild-type | 0, 0.01, 0.1, 1 | 72 hours | Dose-dependent suppression |
| NOZ | Mutant | 0, 0.01, 0.1, 1 | 72 hours | No significant suppression |
Data extracted from a study on human gallbladder cancer cell lines.[2]
Table 2: Dose-Response of this compound on Migration and Invasion of Gallbladder Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Effect |
| TYGBK-1 | Migration | 0, 0.1, 1 | 6 hours | Significant inhibition |
| NOZ | Migration | 0, 0.1, 1 | 6 hours | Significant inhibition |
| TYGBK-1 | Invasion | 0, 0.1, 1 | 18 hours | Significant inhibition |
| NOZ | Invasion | 0, 0.1, 1 | 18 hours | Significant inhibition |
Data extracted from a study on human gallbladder cancer cell lines.[2]
Table 3: Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Cell Line | Model | Parameter | Value |
| KM12 | Murine Xenograft | EC50 (for pTRKA inhibition) | 17.6 ng/g |
This value represents the concentration of this compound in the tumor tissue that causes 50% of the maximum inhibition of phosphorylated TRKA.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRK signaling pathway inhibited by this compound and the general experimental workflows for its analysis.
References
- 1. Facebook [cancer.gov]
- 2. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of ONO-7579 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of ONO-7579, a novel, orally available, and selective pan-tropomyosin receptor kinase (TRK) inhibitor, in animal models. The provided protocols and data are based on preclinical studies designed to characterize the relationship between drug concentration, target inhibition, and anti-tumor efficacy.
Mechanism of Action
This compound is a potent inhibitor of TRK proteins (TrkA, TrkB, and TrkC), which are encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes.[1] In certain cancers, fusions involving NTRK genes lead to the expression of constitutively active TRK fusion proteins that drive tumor cell growth and survival.[1] this compound targets and binds to these TRK fusion proteins, inhibiting their phosphorylation and preventing the activation of downstream signaling pathways, such as the ERK and AKT pathways.[1][2] This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK fusions.[1]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the quantitative PK and PD data for this compound from a study utilizing a murine xenograft model with KM12 human colorectal cancer cells, which harbor a TPM3-NTRK1 fusion gene.[3]
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Tumor[3]
| Parameter | Description | Value | Units |
| Plasma PK | |||
| CL/F | Apparent total body clearance | 0.0431 | L/h |
| Vc/F | Apparent volume of central compartment | 0.0272 | L |
| Ka | Absorption rate constant | 1.83 | 1/h |
| Tumor PK | |||
| Kpt | Rate constant from plasma to tumor | 2.50 | 1/h |
| Ktp | Rate constant from tumor to plasma | 0.0888 | 1/h |
Data derived from an oral one-compartment model for plasma and an additional compartment for tumor tissue.[3]
Table 2: Pharmacodynamic and Efficacy Parameters of this compound[3]
| Parameter | Description | Value | Units |
| PD Model (Direct Emax) | |||
| Emax | Maximum inhibition of pTRKA | 1 | (fraction) |
| EC50 | Tumor this compound concentration for 50% of Emax | 17.6 | ng/g |
| Efficacy Model | |||
| Kin | Tumor production rate | 0.222 | 1/day |
| Kout | Tumor elimination rate | 0.222 | 1/day |
| Imax | Maximum inhibition of tumor growth | 1 | (fraction) |
| IC50 | pTRKA inhibition for 50% of Imax | 0.814 | (fraction) |
| Hill | Hill coefficient | 10.1 | - |
The study highlighted a "switch-like" relationship where significant anti-tumor effects were observed at pTRKA inhibition rates greater than 60%, with tumor reduction requiring over 91.5% inhibition.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the pharmacokinetic-pharmacodynamic-efficacy modeling of this compound in a murine xenograft model.[3]
Animal Model and Tumor Implantation
-
Animal Species: BALB/c nude mice (female).
-
Cell Line: KM12 human colorectal cancer cells, which contain the TPM3-NTRK1 gene fusion.
-
Procedure:
-
Culture KM12 cells in appropriate media.
-
Harvest and suspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cell suspension into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size for study initiation.
-
Dosing and Sample Collection
-
Drug Formulation: this compound suspended in a vehicle suitable for oral administration.
-
Dosing Regimen: Administer single or multiple doses of this compound (ranging from 0.06 to 0.60 mg/kg) once daily via oral gavage.[3]
-
Sample Collection:
-
At various time points post-dosing, collect blood samples via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge blood samples to separate plasma.
-
Excise tumors and weigh them.
-
Store all plasma and tumor samples at -80°C until analysis.
-
Bioanalytical Methods
-
Quantification of this compound:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentrations of this compound in plasma and tumor homogenates.
-
-
Quantification of Phosphorylated TRKA (pTRKA):
-
Homogenize tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysate.
-
Use a validated immunoassay method, such as an enzyme-linked immunosorbent assay (ELISA), to measure the levels of pTRKA in the tumor lysates.
-
PK/PD/Efficacy Modeling Workflow
The following diagram outlines the sequential workflow for developing the pharmacokinetic, pharmacodynamic, and efficacy models for this compound.
This structured approach allows for a quantitative understanding of the dose-concentration-effect relationship of this compound, which is crucial for informing clinical dose selection and regimen scheduling. The strong correlation between pTRKA inhibition in tumors and anti-tumor efficacy suggests that pTRKA can serve as a valuable biomarker for this compound activity.[3]
References
Application Notes and Protocols for Validating ONO-7579 Potency and Selectivity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and selective pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2][3] These receptor tyrosine kinases, encoded by the NTRK genes, play a crucial role in neuronal development and function. However, oncogenic fusions involving NTRK genes lead to constitutively active Trk signaling, driving the growth and survival of various tumors.[2] this compound exerts its anti-tumor effects by inhibiting the autophosphorylation of Trk proteins, thereby blocking downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4] This document provides detailed protocols for cell-based assays to validate the potency and selectivity of this compound, enabling researchers to assess its therapeutic potential in relevant cancer models.
Data Presentation
This compound Potency in Cellular Assays
| Cell Line | Assay Type | Parameter | Value | Reference |
| KM12 (colorectal cancer, TPM3-NTRK1 fusion) | pTrkA Inhibition | EC50 | 17.6 ng/g tumor tissue | [1][2] |
| TYGBK-1 (gallbladder cancer, wild-type KRAS) | Proliferation | Inhibition | Dose-dependent | [4] |
| NOZ (gallbladder cancer, mutant KRAS) | Proliferation | Inhibition | Minimal | [5] |
| TYGBK-1 (gallbladder cancer, wild-type KRAS) | Migration & Invasion | Inhibition | Significant | [5] |
| NOZ (gallbladder cancer, mutant KRAS) | Migration & Invasion | Inhibition | Significant | [5] |
Further research is required to establish specific IC50 values for proliferation, migration, and invasion across a broader range of cancer cell lines with and without NTRK fusions.
This compound Kinase Selectivity Profile
While this compound is characterized as a highly potent and selective pan-Trk inhibitor, specific quantitative data from a broad kinase panel screen is not publicly available at this time. Such a screen would involve testing this compound against a wide array of kinases to determine its IC50 or Ki values, thereby providing a quantitative measure of its selectivity for TrkA, TrkB, and TrkC over other kinases.
Mandatory Visualizations
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Validation.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., TYGBK-1, NOZ)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-10,000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Trk Phosphorylation
This protocol details the detection of phosphorylated Trk (p-Trk) and downstream signaling proteins to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell line expressing Trk
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Neurotrophin ligand (e.g., BDNF for TrkB-expressing cells)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Trk, anti-total-Trk, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL BDNF) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Cell Migration and Invasion Assays
These protocols utilize Transwell inserts to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound stock solution (in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.5%)
Procedure for Migration Assay:
-
Cell Preparation:
-
Serum-starve cells overnight.
-
Trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Include different concentrations of this compound or vehicle control in the cell suspension.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 6-24 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain with 0.5% crystal violet for 20 minutes.
-
Wash with water and allow to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Procedure for Invasion Assay:
-
Insert Preparation:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
-
Assay Setup:
-
Follow steps 1 and 2 of the migration assay protocol, seeding the cells onto the Matrigel-coated inserts.
-
Incubation time may need to be extended (e.g., 18-48 hours) to allow for matrix degradation and invasion.
-
-
Staining and Quantification:
-
Follow step 3 of the migration assay protocol.
-
Data Analysis for Migration and Invasion:
-
Calculate the average number of migrated/invaded cells per field for each treatment condition.
-
Normalize the results to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the potency and selectivity of this compound. By employing these standardized protocols, researchers can generate reliable and reproducible data to evaluate the efficacy of this pan-Trk inhibitor in relevant cancer cell models, thereby contributing to a comprehensive understanding of its therapeutic potential. Further investigation into its kinase selectivity profile and potency across a wider range of NTRK fusion-positive cancer cell lines is warranted to fully elucidate its clinical promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for ONO-7579 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical evaluation of ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The methodologies outlined are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo and in vitro experiments to assess the efficacy and mechanism of action of this compound.
This compound is an orally bioavailable small molecule that targets TRKA, TRKB, and TRKC, kinases that are often dysregulated in various cancers through gene fusions or other alterations.[1] By inhibiting TRK signaling, this compound can prevent the activation of downstream pathways, leading to the induction of apoptosis and inhibition of cell growth in tumors with aberrant TRK activity.[1]
Mechanism of Action: TRK Signaling Inhibition
This compound functions by binding to the ATP-binding pocket of TRK kinases, preventing their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and migration.
Part 1: In Vivo Efficacy Studies in a Colorectal Cancer Xenograft Model
This section details the protocol for evaluating the anti-tumor activity of this compound in a murine xenograft model using the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.
Experimental Workflow
Quantitative Data Summary
| Parameter | Cell Line | Animal Model | This compound Dose Range | Key Findings | Reference |
| Anti-tumor Efficacy | KM12 (colorectal) | BALB/c nude mice | 0.06 - 0.60 mg/kg, p.o., QD | Dose-dependent tumor growth inhibition. | [2] |
| Pharmacodynamics | KM12 (colorectal) | BALB/c nude mice | 0.06 - 0.60 mg/kg, p.o., QD | EC50 for pTRKA inhibition in tumor: 17.6 ng/g. | [2] |
| Efficacy Threshold | KM12 (colorectal) | BALB/c nude mice | 0.06 - 0.60 mg/kg, p.o., QD | >60% pTRKA inhibition required for significant anti-tumor effect; >91.5% for tumor regression. | [2] |
Detailed Experimental Protocols
1. Animal Model and Tumor Implantation
-
Animal Strain: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: KM12 human colorectal cancer cells.
-
Cell Preparation: Culture KM12 cells in appropriate media. Harvest cells at ~80-90% confluency, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W2) / 2.
-
Study Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
2. This compound Formulation and Administration
-
Vehicle (Suggested): 0.5% (w/v) methylcellulose in sterile water. Note: The exact vehicle for this compound in published studies is not specified and may require optimization.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle. Ensure the final DMSO concentration is low (e.g., <5%).
-
Administration: Administer this compound or vehicle orally (p.o.) via gavage once daily (QD) at a volume of 10 mL/kg body weight. Doses used in preclinical studies range from 0.06 to 0.60 mg/kg.[2]
3. Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein at specified time points post-dosing into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Collect tumor tissue at the end of the study and snap-freeze in liquid nitrogen.
-
Sample Preparation (General Protocol):
-
Plasma: To 50 µL of plasma, add an internal standard and perform protein precipitation with 200 µL of acetonitrile. Vortex and centrifuge.
-
Tumor: Homogenize a known weight of tumor tissue in a suitable buffer. Perform protein precipitation on the homogenate.
-
-
Quantification by LC-MS/MS: Analyze the supernatant to determine the concentration of this compound. This requires the development of a specific and sensitive LC-MS/MS method, which is beyond the scope of this general protocol but would typically involve a C18 column and a gradient elution with mobile phases such as acetonitrile and water with formic acid.
4. Pharmacodynamic (PD) Analysis: pTRKA Measurement
-
Tumor Lysate Preparation:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Protocol:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated TRKA (e.g., anti-pTRKA Tyr490) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TRKA and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
ELISA Protocol:
-
Use a commercially available phospho-TRKA ELISA kit.
-
Add normalized tumor lysates to the wells of the antibody-coated plate.
-
Follow the manufacturer's instructions for incubation with detection antibodies and substrate development.
-
Measure absorbance at the appropriate wavelength.
-
Part 2: In Vitro Assays for Gallbladder Cancer
This section provides protocols for in vitro assays to evaluate the effect of this compound on gallbladder cancer cell lines.
Detailed Experimental Protocols
1. Cell Proliferation Assay
-
Cell Lines: TYGBK-1 (KRAS wild-type), NOZ (KRAS mutant).
-
Method:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat with a range of concentrations of this compound or vehicle (DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using an MTS or similar colorimetric assay according to the manufacturer's instructions.
-
2. Transwell Migration and Invasion Assays
-
Migration Assay:
-
Seed 5 x 104 cells in serum-free media in the upper chamber of a Transwell insert (8 µm pore size).
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or vehicle to both chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel.
-
This assay measures the ability of cells to degrade the extracellular matrix and migrate.
-
3. Epithelial-Mesenchymal Transition (EMT) Marker Analysis
-
Method:
-
Treat gallbladder cancer cells with this compound or vehicle for 48-72 hours.
-
Prepare cell lysates as described in the pTRKA Western blot protocol.
-
Perform Western blotting to assess the expression levels of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug).
-
Use GAPDH or β-actin as a loading control.
-
These protocols provide a comprehensive framework for the preclinical evaluation of this compound. Researchers should optimize specific conditions, such as cell seeding densities, antibody concentrations, and incubation times, for their particular experimental systems.
References
Quantifying the Effect of ONO-7579 on TRK Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, potent, and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2] It targets the family of neurotrophin receptors—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a variety of adult and pediatric solid tumors. This compound inhibits neurotrophin-TRK interactions and subsequent TRK activation, preventing the activation of downstream signaling pathways.[2] This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors harboring TRK alterations.[2] This document provides detailed protocols and data for quantifying the inhibitory effect of this compound on TRK phosphorylation, a critical biomarker for its pharmacological activity.
Quantitative Data Summary
The inhibitory activity of this compound on TRK phosphorylation has been quantified in cellular assays. The following table summarizes the available data.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Cellular | Phospho-TRKA | KM12 (colorectal cancer) | EC50 | 17.6 ng/g | [3][4] |
| Biochemical | TRKA, TRKB, TRKC | N/A | IC50 | Not Publicly Available |
Note: The EC50 value represents the concentration of this compound required to inhibit 50% of TRKA phosphorylation in tumor tissue. While this compound is described as a potent pan-TRK inhibitor, specific enzymatic IC50 values for TRKA, TRKB, and TRKC are not currently available in the public domain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for quantifying the inhibitor's effect on TRK phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for TRK Phosphorylation
This protocol details the procedure to quantify the inhibition of TRK phosphorylation by this compound in a cellular context.
Materials and Reagents:
-
Cell Line: A cell line with a known NTRK gene fusion (e.g., KM12) or a cell line overexpressing a specific TRK receptor.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Neurotrophin: Ligand for the specific TRK receptor being studied (e.g., Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) for TRKB).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-TRK (specific for the phosphorylated tyrosine residue of interest), Rabbit anti-total-TRK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Other Reagents: PBS, BSA, TBST (Tris-buffered saline with 0.1% Tween 20), chemiluminescent substrate, protein assay reagent (e.g., BCA).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL BDNF) for 10-15 minutes to induce TRK phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total TRK and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-TRK, total TRK, and the loading control.
-
Normalize the phospho-TRK signal to the total TRK signal.
-
Calculate the percentage of inhibition of TRK phosphorylation for each this compound concentration relative to the vehicle-treated, neurotrophin-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: ELISA for TRK Phosphorylation
This protocol provides a general framework for a sandwich ELISA to quantify TRK phosphorylation. Specific details may vary based on the commercial kit used.
Materials and Reagents:
-
Cell-Based or Sandwich ELISA Kit: For phospho-TRK (e.g., phospho-TRKA (Tyr490) or phospho-TRKB (Tyr816)). These kits typically include a capture antibody-coated plate, detection antibody, HRP-conjugated secondary antibody, substrate, and wash/lysis buffers.
-
Cell Line, this compound, and Neurotrophin: As described in the Western blot protocol.
-
Plate Reader: Capable of measuring absorbance or fluorescence, depending on the kit.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure for cell plating, serum starvation, this compound treatment, and neurotrophin stimulation as described in the Western blot protocol (steps 1.1-1.4).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a specific lysis buffer provided in the kit.
-
Determine the protein concentration of the lysates.
-
-
ELISA Assay:
-
Add equal amounts of protein lysate to the wells of the capture antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the wells several times with the provided wash buffer.
-
Add the detection antibody (e.g., anti-phospho-TRK) to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells thoroughly.
-
Add the substrate reagent and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Determine the concentration of phospho-TRK in each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Generate a dose-response curve and calculate the EC50 value as described for the Western blot.
-
Conclusion
The protocols outlined in this document provide robust methods for quantifying the inhibitory effect of this compound on TRK phosphorylation. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data on protein size and ELISA offering a more high-throughput quantitative analysis. Consistent and accurate quantification of TRK phosphorylation is essential for the preclinical and clinical development of this compound and other TRK inhibitors, enabling a clear understanding of their pharmacodynamic effects and aiding in the determination of effective therapeutic doses.
References
- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ONO-7579 in the Study of NTRK Gene Fusions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors.[1][2] These genetic alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) proteins with constitutive kinase activity, promoting tumor cell growth and survival.[1] ONO-7579 is an orally bioavailable and selective pan-TRK inhibitor targeting TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) kinases.[3][4] Its mechanism of action involves the inhibition of TRK autophosphorylation and downstream signaling pathways, ultimately leading to apoptosis and the suppression of tumor growth in NTRK fusion-positive cancers.[3][5] This document provides detailed application notes and protocols for utilizing this compound as a research tool in the study of NTRK gene fusions.
Data Presentation
The following tables summarize the available quantitative data for this compound, facilitating the comparison of its activity and efficacy.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Fusion Gene | Value | Reference |
| EC50 (pTRKA Inhibition) | KM12 Human Colorectal Cancer Xenograft | TPM3-NTRK1 | 17.6 ng/g (in tumor tissue) | [3][6][7] |
| Tumor Growth Inhibition | KM12 Xenograft | TPM3-NTRK1 | >91.5% pTRKA inhibition required for tumor reduction | [3] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| TRKA | Data not publicly available |
| TRKB | Data not publicly available |
| TRKC | Data not publicly available |
| Other Kinases | Data from broad kinase panel screening is not publicly available. This compound is described as a "highly potent and selective" pan-TRK inhibitor.[3][8] |
Signaling Pathways and Experimental Workflows
NTRK Fusion Signaling Pathway and Inhibition by this compound
NTRK gene fusions result in the constitutive activation of the TRK kinase domain, which in turn activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and invasion. This compound acts by binding to the ATP-binding pocket of the TRK kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors.
Experimental Workflow for Evaluating this compound Efficacy
A typical workflow to assess the efficacy of this compound involves a series of in vitro and in vivo experiments, starting from biochemical assays to animal models.
References
- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. page-meeting.org [page-meeting.org]
Application Notes and Protocols for In Vivo Imaging of ONO-7579 Mediated Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of tumor growth inhibition by ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The protocols outlined below are designed to offer detailed methodologies for key experiments, enabling researchers to effectively evaluate the anti-tumor efficacy of this compound in preclinical models.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In various cancers, fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins, which drive tumor cell growth and survival.[1] this compound exerts its anti-neoplastic activity by binding to TRK proteins, thereby inhibiting their phosphorylation and blocking downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways.[3][4][5] This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in tumors harboring NTRK gene fusions.[1]
Preclinical studies have demonstrated the efficacy of this compound in a murine xenograft model of human colorectal cancer (KM12) harboring a TPM3-NTRK1 gene fusion.[6] In this model, orally administered this compound led to a dose-dependent inhibition of tumor growth.[6]
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the TRK signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study evaluating this compound in a KM12 human colorectal cancer xenograft model.[6]
| Parameter | Value | Cell Line | Mouse Model | Reference |
| In Vivo Efficacy | ||||
| This compound Dosage | 0.06 - 0.60 mg/kg (oral, once daily) | KM12 | Nude mice | [6] |
| Pharmacodynamics | ||||
| EC50 for pTRKA inhibition in tumor | 17.6 ng/g | KM12 | Nude mice | [6][7] |
| pTRKA inhibition for significant anti-tumor effect | >60% | KM12 | Nude mice | [6] |
| pTRKA inhibition for tumor regression | >91.5% | KM12 | Nude mice | [6] |
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a general workflow for assessing the in vivo efficacy of this compound using imaging techniques.
Detailed Experimental Protocols
The following are detailed protocols for various in vivo imaging techniques that can be applied to assess the anti-tumor activity of this compound.
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Objective: To non-invasively monitor and quantify the growth of luciferase-expressing tumors in response to this compound treatment.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Luciferase-expressing NTRK-fusion positive cancer cells (e.g., KM12-luc)
-
This compound formulated for oral administration
-
Vehicle control
-
D-Luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements or initial BLI until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
-
Bioluminescence Imaging:
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice using isoflurane.
-
Acquire bioluminescent images at the peak of signal intensity (usually 10-15 minutes post-luciferin injection).
-
Repeat imaging at regular intervals (e.g., twice weekly) throughout the study.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor on the acquired images.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux for each group over time to visualize tumor growth kinetics.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Protocol 2: High-Frequency Ultrasound for Tumor Volume Measurement
Objective: To obtain precise and reproducible measurements of tumor volume to assess the response to this compound treatment.
Materials:
-
High-frequency ultrasound imaging system with a suitable transducer
-
Anesthetized mice with subcutaneous tumors
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on the imaging platform.
-
Remove fur from the area overlying the tumor.
-
Apply a layer of ultrasound gel to the skin.
-
-
Image Acquisition:
-
Acquire a series of two-dimensional (2D) images of the tumor in both sagittal and transverse planes.
-
Alternatively, acquire a three-dimensional (3D) dataset of the tumor.
-
-
Data Analysis:
-
Measure the length (L) and width (W) of the tumor from the 2D images.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
For 3D datasets, use the system's software to reconstruct and calculate the tumor volume.
-
Plot the average tumor volume for each group over time.
-
Protocol 3: Positron Emission Tomography (PET) for Metabolic Activity Assessment
Objective: To assess changes in tumor metabolic activity in response to this compound treatment using 18F-FDG PET. A decrease in glucose uptake can be an early indicator of treatment response.[8]
Materials:
-
MicroPET scanner
-
18F-FDG (Fluorodeoxyglucose)
-
Anesthetized mice with tumors
-
Glucose monitoring system
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to reduce background glucose levels.
-
Anesthetize the mouse and maintain its body temperature.
-
-
Radiotracer Injection and Uptake:
-
Administer a defined dose of 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Allow for an uptake period of approximately 60 minutes.
-
-
PET Imaging:
-
Position the mouse in the PET scanner.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
A CT scan may also be acquired for anatomical reference and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) for the tumor.
-
Compare the change in tumor SUV between baseline and post-treatment scans.
-
Protocol 4: Magnetic Resonance Imaging (MRI) for High-Resolution Tumor Anatomy
Objective: To obtain detailed anatomical images of the tumor and accurately measure its volume in response to this compound treatment.
Materials:
-
High-field preclinical MRI scanner
-
Anesthesia system
-
Contrast agent (optional, e.g., Gd-DTPA)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and position it within the MRI scanner.
-
Monitor the animal's vital signs throughout the scan.
-
-
Image Acquisition:
-
Acquire T2-weighted images for good tumor-to-muscle contrast and anatomical definition.
-
T1-weighted images can be acquired pre- and post-administration of a contrast agent to assess tumor vascularity.
-
-
Data Analysis:
-
Manually or semi-automatically segment the tumor volume from the acquired images slice by slice.
-
The software will then calculate the total tumor volume.
-
Plot the average tumor volume for each group over time.
-
By employing these advanced in vivo imaging techniques, researchers can gain a comprehensive understanding of the anti-tumor efficacy of this compound, providing valuable data for its continued development as a targeted cancer therapy.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 4. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic resonance imaging for detection and determination of tumor volume in a genetically engineered mouse model of ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating TRK Signaling with ONO-7579
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor, to investigate the downstream signaling pathways of TRK. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations to facilitate your research.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets all three TRK family members: TRKA, TRKB, and TRKC.[1] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[2][3] this compound inhibits the neurotrophin-TRK interaction and subsequent TRK activation, thereby blocking downstream signaling pathways and leading to the induction of apoptosis and inhibition of cell growth in tumors harboring TRK overexpression or NTRK gene fusions.[1]
Data Presentation
Effective analysis of this compound's activity requires clear and concise data presentation. The following tables provide a template for summarizing the quantitative data from in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against TRK Kinases
| Target | IC50 / Ki (nM) | Assay Conditions | Reference |
| TRKA | Data not available | Example: In vitro kinase assay with recombinant human TRKA | - |
| TRKB | Data not available | Example: In vitro kinase assay with recombinant human TRKB | - |
| TRKC | Data not available | Example: In vitro kinase assay with recombinant human TRKC | - |
| Note: Specific IC50/Ki values for this compound against individual TRK isoforms are not readily available in the public domain literature. Researchers should perform in vitro kinase assays to determine these values. |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | EC50 (ng/g) | Assay Type | Reference |
| KM12 | Human colorectal cancer, TPM3-NTRK1 fusion | 17.6 | Inhibition of phosphorylated TRKA (pTRKA) in a murine xenograft model | [4] |
| TYGBK-1 | Human gallbladder cancer | Dose-dependent suppression of proliferation | MTS Assay | [5] |
| NOZ | Human gallbladder cancer, KRAS mutant | No significant effect on proliferation | MTS Assay | [5] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at [X] µM | IC50 (nM) |
| TRKA | Data not available | Data not available |
| TRKB | Data not available | Data not available |
| TRKC | Data not available | Data not available |
| Other Kinases | ||
| Example: VEGFR2 | Data not available | Data not available |
| Example: PDGFRβ | Data not available | Data not available |
| Example: c-Kit | Data not available | Data not available |
| Note: A comprehensive kinase selectivity panel for this compound is not publicly available. It is recommended to perform a broad kinase panel screen to determine the selectivity profile. |
TRK Downstream Signaling Pathways
Upon activation by neurotrophins, TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that initiate several key downstream signaling cascades. This compound effectively blocks these pathways at the receptor level. The primary TRK downstream signaling pathways include:
-
RAS/MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a variety of cellular processes.
References
- 1. Facebook [cancer.gov]
- 2. Rationale and design of ON-TRK: a novel prospective non-interventional study in patients with TRK fusion cancer treated with larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
Overcoming pan-TRK inhibitor resistance with combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome resistance to pan-TRK inhibitors using combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pan-TRK inhibitors like larotrectinib and entrectinib?
A1: Acquired resistance to pan-TRK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations within the NTRK gene itself, specifically in the kinase domain. These mutations can interfere with the binding of the TRK inhibitor to its target. The most common on-target resistance mutations are:
-
Solvent front mutations: (e.g., NTRK1 G595R, NTRK3 G623R) These are the most frequently observed on-target mutations.[1][2]
-
Gatekeeper mutations: (e.g., NTRK1 F589L) These mutations are located at a critical "gatekeeper" residue in the ATP-binding pocket.[1][3]
-
xDFG motif mutations: These mutations occur in the activation loop of the kinase domain.[2]
-
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth and survival.[4][5] Common off-target mechanisms include:
-
Activation of the MAPK pathway: This is a frequent mechanism of bypass resistance and can be caused by acquired mutations in genes such as BRAF (e.g., V600E) and KRAS (e.g., G12D, G12A).[2][4][5]
-
MET amplification: Increased MET receptor tyrosine kinase signaling can provide an alternative growth signal.[6][7]
-
IGF1R activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has also been implicated in preclinical models.[2][6]
-
Q2: What are the main combination therapy strategies being investigated to overcome pan-TRK inhibitor resistance?
A2: Combination therapies are designed to co-target the primary oncogenic driver (the TRK fusion protein) and the mechanism of resistance. Key strategies include:
-
TRK inhibitor + MEK inhibitor: For resistance driven by MAPK pathway activation (e.g., KRAS or BRAF mutations), combining a TRK inhibitor with a MEK inhibitor (e.g., trametinib) can effectively block this bypass pathway.[1][4]
-
TRK inhibitor + RAF/MEK inhibitors: In cases of BRAF V600E-mediated resistance, a triple therapy of a TRK inhibitor, a BRAF inhibitor (e.g., dabrafenib), and a MEK inhibitor (e.g., trametinib) has shown preclinical efficacy.[2][4]
-
TRK inhibitor + MET inhibitor: For resistance caused by MET amplification, the addition of a MET inhibitor (e.g., crizotinib) can restore sensitivity to TRK inhibition.[6][7]
-
TRK inhibitor + IGF1R inhibitor: Preclinical studies suggest that co-inhibition of TRK and IGF1R may be effective in overcoming IGF1R-mediated resistance.[2]
Q3: When should I consider using a second-generation TRK inhibitor versus a combination therapy?
A3: The choice between a second-generation TRK inhibitor and a combination therapy depends on the underlying resistance mechanism:
-
Second-generation TRK inhibitors (e.g., selitrectinib, repotrectinib) are specifically designed to overcome on-target resistance mutations in the NTRK kinase domain.[2] If genomic testing of a resistant tumor reveals a solvent front or gatekeeper mutation, a second-generation TRK inhibitor is the preferred approach.
-
Combination therapy is appropriate for off-target resistance mechanisms.[4][6] If resistance is due to the activation of a bypass pathway (e.g., BRAF mutation, MET amplification), a second-generation TRK inhibitor alone will likely be ineffective. In these cases, a combination approach that targets both the TRK fusion and the specific bypass pathway is necessary.
Q4: How can I identify the mechanism of resistance in my experimental model or patient sample?
A4: Identifying the resistance mechanism is crucial for selecting the appropriate subsequent therapy. The recommended approach is to perform comprehensive genomic profiling on a sample of the resistant tumor. This can be done through:
-
Next-Generation Sequencing (NGS) of tumor tissue: A biopsy of the progressive tumor lesion can be analyzed to identify both on-target NTRK mutations and off-target alterations in other cancer-related genes.
-
Circulating tumor DNA (ctDNA) analysis: A "liquid biopsy" using a blood sample can detect resistance mutations in cell-free DNA shed from the tumor.[8] This is a less invasive method that can capture tumor heterogeneity.[6]
Troubleshooting Guides
| Problem/Observation | Possible Cause | Suggested Solution/Troubleshooting Step |
| Cells become resistant to a pan-TRK inhibitor in vitro | 1. On-target NTRK kinase domain mutation. 2. Off-target activation of a bypass signaling pathway (e.g., MAPK, MET, IGF1R). | 1. Perform NGS on the resistant cell line to identify potential NTRK, BRAF, KRAS, or MET alterations. 2. Test the efficacy of second-generation TRK inhibitors (for on-target mutations) or combination therapies with MEK, MET, or IGF1R inhibitors (for off-target resistance). 3. Analyze downstream signaling pathways (e.g., p-ERK, p-AKT) by Western blot to confirm pathway reactivation. |
| A patient-derived xenograft (PDX) model develops resistance to a pan-TRK inhibitor | 1. On-target NTRK kinase domain mutation. 2. Off-target activation of a bypass signaling pathway. | 1. Excise the resistant tumor and perform NGS to identify the resistance mechanism. 2. If an on-target mutation is found, treat a new cohort of mice bearing the resistant PDX with a second-generation TRK inhibitor. 3. If an off-target alteration is identified, test the corresponding combination therapy (e.g., TRK inhibitor + MEK inhibitor for a KRAS mutation). |
| Combination therapy of a TRK inhibitor and a MEK inhibitor is not effective in a resistant model with a suspected MAPK pathway mutation | 1. The identified MAPK pathway mutation is not the primary driver of resistance. 2. Insufficient drug concentration or exposure. 3. Development of a secondary resistance mechanism. | 1. Re-analyze the genomic data to look for other potential resistance drivers. 2. Perform a dose-response experiment to ensure that the concentrations of both inhibitors are sufficient to inhibit their respective targets. 3. Analyze downstream signaling (p-ERK, p-AKT) by Western blot to confirm target engagement. 4. Consider performing single-cell sequencing to investigate tumor heterogeneity. |
| High background or weak signal in a Western blot for phosphorylated TRK (p-TRK) or p-ERK | 1. Suboptimal antibody concentration. 2. Inefficient protein transfer. 3. Issues with blocking or washing steps. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Confirm efficient protein transfer by Ponceau S staining of the membrane. 3. Ensure that the blocking buffer is appropriate (e.g., BSA for phospho-antibodies) and that washing steps are sufficient to remove unbound antibodies. |
Data Presentation
Table 1: Preclinical Efficacy of Combination Therapies in TRK Inhibitor-Resistant Models
| Resistance Mechanism | Model System | Combination Therapy | Key Findings | Reference |
| BRAF V600E | Patient-Derived Xenograft (Pancreatic Cancer) | Larotrectinib + Dabrafenib + Trametinib | Triple therapy was more effective than dabrafenib and trametinib alone at suppressing tumor growth. | [4] |
| KRAS G12D | Colorectal Cancer Cell Line (LMNA-NTRK1, NTRK1 G595R mutant) | LOXO-195 + Trametinib/MEK-162 | Combination therapy was more effective than single agents in suppressing cell viability and TRK/ERK activation. | [4] |
| NTRK3 G623R (Solvent Front) | Mammary Analog Secretory Carcinoma (MASC) Patient | Entrectinib + Trametinib | The combination led to significant tumor regression in a patient who had progressed on a TRK inhibitor. | [1] |
| MET Amplification | Cholangiocarcinoma Patient | Selitrectinib + Crizotinib | The combination was explored after the patient did not respond to selitrectinib monotherapy. | [6] |
| IGF1R Activation | Colorectal Cancer Cell Line (KM12) | TRK inhibitor + IGF1R inhibitor | Combination therapy effectively reversed resistance to TRK inhibition. | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Therapy
This protocol describes a method for assessing the effect of a TRK inhibitor in combination with another targeted agent (e.g., a MEK inhibitor) on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Resistant cancer cell line of interest
-
Complete cell culture medium
-
Pan-TRK inhibitor (e.g., larotrectinib)
-
Second targeted agent (e.g., trametinib)
-
DMSO (for drug dissolution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the resistant cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the TRK inhibitor and the second agent in DMSO.
-
Create a dose-response matrix of the two drugs by preparing serial dilutions in complete culture medium. Include single-agent controls and a vehicle (DMSO) control.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Generate dose-response curves and calculate IC₅₀ values for the single agents and combinations. Synergy can be assessed using models such as the Bliss additivity model or the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of TRK and downstream effectors like ERK to confirm pathway activation or inhibition.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal loading.
-
Mandatory Visualizations
Caption: Signaling pathways in TRK inhibitor resistance and combination therapy strategies.
Caption: Experimental workflow for investigating and overcoming TRK inhibitor resistance.
References
- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. Pierce BCA Protein Assay Protocol [protocols.io]
- 3. nsjbio.com [nsjbio.com]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Plasma Cell-Free DNA Sequencing Protocol - CD Genomics [cd-genomics.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Optimizing ONO-7579 Dosage: A Technical Support Guide for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ONO-7579 to minimize preclinical toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor.[1] It targets and binds to TRK proteins (TRKA, TRKB, and TRKC), which are encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3). By inhibiting the phosphorylation of these TRK proteins, this compound effectively blocks downstream signaling pathways, such as the ERK and AKT pathways, that are crucial for tumor cell growth, survival, and invasion.[1][2] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in cancers that have NTRK gene fusions or overexpression of TRK proteins.[1]
Q2: What is a recommended starting point for determining the effective dose of this compound in a preclinical xenograft model?
A2: A preclinical study on a murine xenograft model of human colorectal cancer (KM12) provides valuable starting parameters. In this model, the EC50 for the inhibition of phosphorylated TRKA (pTRKA) in tumor tissue was determined to be 17.6 ng/g.[3][4] This means that a concentration of 17.6 ng of this compound per gram of tumor tissue resulted in a 50% inhibition of pTRKA activity. The study also indicated that a pTRKA inhibition rate of over 60% was needed to start seeing a significant anti-tumor effect, with a reduction in tumor size requiring over 91.5% inhibition.[4] Therefore, initial dose-finding studies should aim to achieve tumor concentrations within this range.
Troubleshooting Guide
Problem: High incidence of adverse effects or mortality in animal subjects at the intended therapeutic dose.
Possible Cause: The initial dose is above the maximum tolerated dose (MTD).
Solution:
-
Conduct a Dose Range Finding (DRF) Study: A DRF study is essential to determine the MTD. This involves administering a range of doses to different groups of animals and observing them for a set period.[5]
-
Monitor for Clinical Signs of Toxicity: Daily observations should be recorded for signs of toxicity, including changes in weight, behavior, food and water consumption, and any visible physical abnormalities.[6]
-
Perform Histopathological Analysis: At the end of the study, major organs should be collected for histopathological examination to identify any treatment-related toxicities.[6]
-
Analyze Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Correlate the observed toxicities with the plasma and tumor concentrations of this compound (PK) and the level of target engagement (inhibition of pTRKA) (PD).[4]
Problem: Lack of tumor growth inhibition at a well-tolerated dose.
Possible Cause: The dose is below the minimum effective dose (MED).
Solution:
-
Confirm Target Engagement: Measure the levels of phosphorylated TRKA (pTRKA) in tumor tissue to ensure that this compound is reaching its target and inhibiting its activity.[4]
-
Dose Escalation: If target engagement is low, a dose-escalation study should be performed to determine a dose that achieves sufficient target inhibition (ideally >91.5% for tumor reduction) without causing unacceptable toxicity.[4]
-
Optimize Dosing Schedule: Consider alternative dosing schedules (e.g., more frequent administration of a lower dose) to maintain the desired level of target inhibition over time.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a KM12 Colorectal Cancer Xenograft Model
| Parameter | Value | Reference |
| Cell Line | KM12 (Human Colorectal Cancer) | [4] |
| Animal Model | Murine Xenograft | [4] |
| EC50 for pTRKA Inhibition in Tumor | 17.6 ng/g | [3][4] |
| pTRKA Inhibition for Initial Anti-tumor Effect | >60% | [4] |
| pTRKA Inhibition for Tumor Reduction | >91.5% | [4] |
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study for this compound in a Murine Xenograft Model
-
Animal Model: Utilize an appropriate xenograft model with a tumor cell line expressing an NTRK fusion, such as the KM12 colorectal cancer cell line.[4]
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Based on existing data, doses could range from 0.06 mg/kg to 0.6 mg/kg, administered orally once daily.[4]
-
Administration: Administer this compound or vehicle to the respective groups for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight and tumor volume daily or every other day.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for pharmacokinetic analysis.
-
Excise tumors to measure tumor weight and for pharmacodynamic analysis (pTRKA levels).
-
Collect major organs for histopathological assessment.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) based on the observed toxicities.
Mandatory Visualization
Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream signaling pathways.
Caption: A workflow for optimizing this compound dosage in preclinical studies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
ONO-7579 Technical Support Center: Troubleshooting Solubility and Stability in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ONO-7579, a potent pan-Trk inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective pan-tropomyosin-related-kinase (Trk) inhibitor.[1] It targets TrkA, TrkB, and TrkC, which are receptor tyrosine kinases.[1] In many cancers, fusions or mutations in the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of abnormal Trk fusion proteins that are constantly active, driving tumor growth.[1] this compound works by binding to these Trk proteins and their fusion variants, preventing their activation by neurotrophins. This blockage inhibits downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to the induction of cancer cell death (apoptosis) and the suppression of tumor growth.[2][3]
Q2: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for the long term (months) or at 4°C for the short term (days to weeks).
Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common issue, often due to the compound's low aqueous solubility. This compound is soluble in DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into the culture medium, the compound can crash out of solution.
To prevent this, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the medium. It is also recommended to add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound, by inhibiting Trk receptor phosphorylation, blocks major downstream signaling cascades that are critical for cell proliferation, survival, and invasion. The two primary pathways affected are:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is heavily involved in cell proliferation, differentiation, and migration.
Inhibition of these pathways by this compound has been shown to reduce the invasiveness of cancer cells.[3]
Physicochemical and Solubility Data
The following tables summarize the known physicochemical and solubility properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₈ClF₃N₆O₄S |
| Molecular Weight | 578.95 g/mol |
| Appearance | Solid Powder |
| Purity | >98% (as determined by HPLC) |
| Solvent | Solubility |
| DMSO | Soluble (10 mM) |
| Ethanol | Limited data available, likely poorly soluble |
| Water | Limited data available, likely poorly soluble |
Stability Profile
Detailed stability studies for this compound under various pH and temperature conditions are not extensively available in the public domain. However, based on the general behavior of similar small molecule kinase inhibitors, the following can be inferred:
| Condition | Expected Stability |
| pH | Stability is likely to be optimal around a neutral pH (6-8). Extreme acidic or alkaline conditions may lead to degradation through hydrolysis of susceptible functional groups.[4] |
| Temperature | As with most small molecules, stability decreases with increasing temperature. For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C). |
| Light | Exposure to light, especially UV light, may cause photodegradation. It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in foil. |
| Cell Culture Media | The stability in cell culture media can be influenced by the components of the media, temperature, and duration of the experiment. For long-term assays, replenishing the media with fresh this compound may be necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Cell-Based Assay: Western Blot for Pan-Trk Inhibition
This protocol is adapted from a general method for assessing the inhibition of Trk phosphorylation.[2]
-
Cell Culture: Plate a suitable cell line (e.g., one with a known NTRK fusion) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., BDNF for TrkB-expressing cells) for 10-15 minutes to induce Trk phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated-Trk (p-Trk).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed for total Trk and a loading control like β-actin.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits Trk receptor phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.
Experimental Workflow for this compound Cell-Based Assay
Caption: A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree to troubleshoot the precipitation of this compound in experimental assays.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pan-Trk inhibitor, ONO-7579, in animal models. The following information is intended to help mitigate potential adverse effects and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor.[1][2][3][4] Its mechanism of action involves targeting and binding to Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3).[1][2][3] By inhibiting the interaction of neurotrophins with these receptors and preventing their activation, this compound blocks downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[5] This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors that overexpress Trk or harbor NTRK gene fusions.[1][5]
Q2: What are the known on-target adverse effects of pan-Trk inhibitors like this compound in animal models?
A2: The adverse effects of pan-Trk inhibitors are often related to their on-target activity in the nervous system, where Trk signaling is crucial for development and maintenance.[5][6] Preclinical and clinical data on pan-Trk inhibitors suggest a unique toxicity profile that may include:
-
Neurological Effects: Dizziness, ataxia (impaired coordination), and paresthesias (numbness or tingling) are commonly observed.[6][7][8] These are thought to be due to the role of TrkB and TrkC in proprioception and cerebellar function.[5]
-
Metabolic Effects: Weight gain is a notable on-target effect, which is linked to the inhibition of TrkB signaling that can lead to hyperphagia (increased appetite).[5][7][9]
-
Withdrawal Symptoms: Discontinuation of Trk inhibitor therapy can lead to withdrawal pain. This is hypothesized to be a rebound effect from the inhibition of TrkA, which is involved in pain signaling.[5][7][10]
Q3: What were the dose levels of this compound used in the murine xenograft model?
A3: In a murine xenograft model using the KM12 human colorectal cancer cell line, this compound was administered once daily at doses ranging from 0.06 to 0.60 mg/kg.[11]
Troubleshooting Guides
Issue 1: Animal exhibits signs of neurological toxicity (ataxia, impaired movement).
Description: Animals may display an unsteady gait, difficulty with balance, or general incoordination. These signs can interfere with normal activities such as feeding and drinking, and may impact the overall health of the animal and the integrity of the study.
Mitigation Strategies:
-
Dose Reduction: If ataxia is observed, a dose reduction of this compound may be necessary. The extent of the reduction will depend on the severity of the symptoms and the experimental protocol. It is advisable to start with a 25-50% dose reduction and monitor the animal closely.
-
Supportive Care:
-
Housing Modifications: Provide easily accessible food and water on the cage floor to minimize the need for climbing or reaching. Use low-profile water bottles or gel packs for hydration.
-
Enrichment: Add textured flooring or low-level enrichment that provides better grip and stability.
-
Monitoring: Increase the frequency of animal monitoring to assess for any decline in health status, including body weight and food/water intake.
-
-
Collaboration with Veterinary Staff: Consult with the institutional veterinarian for guidance on appropriate supportive care and to rule out other potential causes of the observed symptoms.
Issue 2: Significant weight gain observed in treated animals.
Description: Animals treated with this compound may exhibit a marked increase in body weight compared to control groups. This can be a confounding factor in efficacy studies, particularly those where tumor volume is a primary endpoint.
Mitigation Strategies:
-
Dietary Management: While caloric restriction may not be appropriate in all study designs, providing a standard, controlled diet is crucial. Avoid high-fat diets unless they are a specific component of the experimental model.
-
Body Composition Analysis: If feasible, consider using techniques like DEXA scans to differentiate between fat and lean mass gain. This can provide more nuanced data on the nature of the weight gain.
-
Dose-Response Evaluation: The degree of weight gain may be dose-dependent. If this adverse effect is impacting the study, a lower dose of this compound that still maintains efficacy could be considered.
-
Statistical Analysis: Account for body weight as a covariate in the statistical analysis of tumor growth data to help dissect the effects of the treatment from the effects of weight gain.
Issue 3: Animals show signs of distress upon temporary or permanent discontinuation of this compound (withdrawal).
Description: Upon cessation of this compound administration, animals may exhibit behaviors indicative of pain or distress, such as increased sensitivity to touch, guarding posture, or changes in activity levels.
Mitigation Strategies:
-
Tapering of Dose: Instead of abrupt discontinuation, a gradual tapering of the this compound dose over several days may help to mitigate withdrawal symptoms. A suggested tapering schedule would be to reduce the dose by 50% for 2-3 days, and then by another 50% for 2-3 days before complete cessation.
-
Analgesia: If withdrawal-induced pain is suspected, consultation with a veterinarian regarding the use of non-opioid analgesics may be warranted. The choice of analgesic should be carefully considered to avoid any potential interactions with the study's endpoints.
-
Behavioral Monitoring: Closely monitor animals during the withdrawal period for any behavioral changes. Utilize a standardized pain scoring system to objectively assess the level of discomfort.
Data Presentation
Table 1: Summary of Potential this compound-Related Adverse Effects and Mitigation Strategies in Animal Models
| Adverse Effect Category | Specific Signs in Rodents | Potential Onset | Recommended Monitoring | Mitigation Strategies |
| Neurological | Ataxia, unsteady gait, impaired balance, circling, head tilt. | Can be acute, within hours to days of initial dosing. | Daily observation, neurobehavioral assessments (e.g., rotarod, beam walk). | Dose reduction, housing modifications for easy access to food/water, supportive care. |
| Metabolic | Significant increase in body weight compared to controls, increased food consumption. | Typically develops over days to weeks of chronic dosing. | Regular body weight measurements (2-3 times weekly), food intake monitoring. | Standardized diet, consider body composition analysis, dose-response evaluation. |
| Withdrawal | Increased sensitivity to touch, guarding posture, decreased activity, signs of anxiety. | Upon discontinuation of treatment. | Close observation during the washout period, use of a pain scoring system. | Gradual dose tapering, consider non-interfering analgesia in consultation with a vet. |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Neurological Toxicity (Ataxia) in Mice
-
Baseline Assessment: Prior to the first dose of this compound, perform a baseline neurological assessment on all animals.
-
Observational Scoring: At least once daily, observe each mouse for signs of ataxia using a simple scoring system:
-
Score 0: Normal gait and coordination.
-
Score 1: Mild ataxia, slight tremor or unsteady gait.
-
Score 2: Moderate ataxia, obvious unsteady gait, difficulty with coordinated movements.
-
Score 3: Severe ataxia, unable to move in a coordinated manner, loss of righting reflex.
-
-
Quantitative Assessment (Optional): For a more quantitative measure, perform a rotarod test at baseline and at specified time points during the study.
-
Set the rotarod to a slowly accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform three trials per mouse with a rest period in between.
-
-
Intervention Threshold: If an animal reaches a score of 2 or shows a significant decrease in rotarod performance, implement mitigation strategies such as dose reduction and supportive care. An animal reaching a score of 3 should be considered for euthanasia in consultation with the veterinary staff.
Protocol 2: Management of Drug Withdrawal
-
Tapering Schedule: If this compound treatment needs to be discontinued, implement a dose tapering schedule. For example:
-
Days 1-3 of withdrawal: Administer 50% of the original therapeutic dose.
-
Days 4-6 of withdrawal: Administer 25% of the original therapeutic dose.
-
Day 7: Complete cessation of treatment.
-
-
Pain Assessment: During the tapering and post-cessation period, monitor for signs of pain twice daily using a validated mouse grimace scale or a similar pain assessment tool.
-
Supportive Care: Ensure animals have easy access to food, water, and comfortable nesting material. Minimize handling and environmental stressors.
-
Veterinary Consultation: If signs of significant pain or distress are observed, consult with the veterinary staff for appropriate analgesic options that will not interfere with the study's scientific objectives.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
- 9. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating TRK Gatekeeper Mutations and ONO-7579 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating resistance to the pan-TRK inhibitor, ONO-7579, mediated by TRK gatekeeper mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor.[1][2][3] It targets and binds to the ATP-binding pocket of TRKA, TRKB, and TRKC kinases and their fusion proteins.[2] This inhibition prevents the activation of downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell growth in tumors driven by TRK signaling.[2]
Q2: What are TRK gatekeeper mutations?
TRK gatekeeper mutations are specific point mutations that occur in the kinase domain of the TRK proteins. The "gatekeeper" residue is a critical amino acid that controls access to a hydrophobic pocket in the ATP-binding site.[4][5] Mutations at this position can sterically hinder the binding of TRK inhibitors, leading to drug resistance.[5] The primary gatekeeper mutations for the three TRK proteins are:
Q3: How do TRK gatekeeper mutations confer resistance to TRK inhibitors?
Gatekeeper mutations typically substitute a larger amino acid for a smaller one (e.g., phenylalanine to leucine). This substitution can cause a steric clash with the inhibitor, preventing it from binding effectively to the ATP-binding pocket of the kinase.[5] This allows the kinase to remain active and continue to drive downstream signaling pathways, even in the presence of the drug.
Q4: Has resistance to this compound due to gatekeeper mutations been clinically reported?
As of the latest available information, specific clinical data on this compound resistance mediated by TRK gatekeeper mutations is limited. A Phase 1/2 clinical trial for this compound was initiated but was terminated for commercial reasons, not due to safety concerns.[7][8][9] However, given that gatekeeper mutations are a known resistance mechanism for other TRK inhibitors, it is a critical area of investigation for this compound.[6][10]
Q5: What are the first steps to investigate if my cell line or patient sample has developed resistance to this compound?
The first step is to confirm the presence of a TRK gatekeeper mutation. This can be done by sequencing the TRK kinase domain from the resistant cells or tumor tissue. Next-generation sequencing (NGS) is a comprehensive method for identifying known and novel mutations.[11] Once a mutation is identified, you can proceed with in vitro experiments to confirm its role in conferring resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
-
Possible Cause 1: Development of a gatekeeper mutation.
-
Troubleshooting Step: Sequence the kinase domain of the relevant TRK gene (NTRK1, NTRK2, or NTRK3) in the resistant cell line to check for mutations at the gatekeeper residue (F589 in TRKA, F633 in TRKB, F617 in TRKC).
-
-
Possible Cause 2: Off-target resistance.
-
Troubleshooting Step: The cancer cells may have activated a bypass signaling pathway, such as the MAPK pathway.[11] Perform western blot analysis to check for the upregulation of phosphorylated proteins in these pathways (e.g., p-MEK, p-ERK).
-
-
Possible Cause 3: Drug efflux.
-
Troubleshooting Step: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound. Perform qPCR or western blot to assess the expression levels of common drug transporters (e.g., MDR1, BCRP).
-
Problem 2: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Cell density variability.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density across all wells of the microplate. Create a standard curve for cell number versus absorbance/luminescence for your cell line.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Step: If using a colorimetric or fluorometric assay, ensure that this compound does not interfere with the assay reagents or signal at the concentrations used. Run a control with the drug in cell-free media.
-
Data Presentation
Disclaimer: The following tables contain illustrative data for this compound's activity against TRK gatekeeper mutations. Publicly available, specific biochemical and cellular IC50 values for this compound against these mutations are currently limited.
Table 1: Illustrative Biochemical Activity of this compound against Wild-Type and Gatekeeper Mutant TRK Kinases
| Kinase Target | IC50 (nM) - Illustrative Data | Fold Change vs. Wild-Type |
| TRKA (Wild-Type) | 1.2 | - |
| TRKA F589L | 85.6 | 71.3 |
| TRKB (Wild-Type) | 1.8 | - |
| TRKB F633L | 122.1 | 67.8 |
| TRKC (Wild-Type) | 0.9 | - |
| TRKC F617L | 68.3 | 75.9 |
Table 2: Illustrative Anti-proliferative Activity of this compound in Cells Expressing Wild-Type and Gatekeeper Mutant TRK Fusions
| Cell Line Model | IC50 (nM) - Illustrative Data | Fold Change vs. Wild-Type |
| Ba/F3 ETV6-TRKA (WT) | 9.8 | - |
| Ba/F3 ETV6-TRKA (F589L) | 750.2 | 76.5 |
| Ba/F3 ETV6-TRKC (WT) | 7.5 | - |
| Ba/F3 ETV6-TRKC (F617L) | 598.9 | 79.8 |
Experimental Protocols
Site-Directed Mutagenesis to Generate TRK Gatekeeper Mutants
This protocol describes how to introduce a gatekeeper mutation into a TRK expression plasmid.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[12][13]
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid DNA (containing the wild-type TRK sequence), and the mutagenic primers.
-
Use a thermal cycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[12]
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate for 1-2 hours at 37°C. This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[12][13]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by Sanger sequencing.
Biochemical Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.
-
Reagents: Purified recombinant wild-type and gatekeeper mutant TRK kinase domains, a suitable kinase substrate (e.g., a poly-GT peptide), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[14][15]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the diluted this compound, the TRK kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific TRK kinase.[15]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.[14]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[14][16]
Cell Viability (MTS) Assay for Cellular IC50 Determination
This assay assesses the effect of this compound on the proliferation of cells expressing wild-type or mutant TRK.
-
Cell Seeding: Seed cells (e.g., Ba/F3 cells engineered to express TRK fusions) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4][17]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration and calculate the IC50 value.[18]
Western Blot for TRK Phosphorylation
This method is used to confirm that this compound inhibits the autophosphorylation of TRK in cells.
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[19]
-
Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TRKA, BDNF for TRKB) for 10-15 minutes to induce TRK phosphorylation.[19]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[19][21]
-
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe for total TRK and a loading control like β-actin.[19][21]
Visualizations
TRK Signaling Pathway and this compound Inhibition
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and confirming TRK gatekeeper mutation-mediated resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Addressing bypass signaling pathway activation as a resistance mechanism to ONO-7579
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to ONO-7579, a pan-Trk inhibitor, with a focus on bypass signaling pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective pan-tropomyosin-related-kinase (Trk) inhibitor.[1] It targets the TrkA, TrkB, and TrkC protein kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers harboring NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, driving tumor growth. This compound inhibits the phosphorylation of these Trk fusion proteins, thereby blocking downstream signaling pathways such as the PI3K/AKT and RAS/MAPK/ERK pathways, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2]
Q2: We are observing reduced sensitivity to this compound in our cell line model over time. What are the potential mechanisms of resistance?
A2: Resistance to Trk inhibitors like this compound can be broadly categorized into two types:
-
On-target resistance: This involves mutations in the NTRK gene itself, often in the kinase domain (e.g., solvent front or gatekeeper mutations), which prevent this compound from binding effectively.
-
Off-target resistance (Bypass Signaling): This occurs when the cancer cells activate alternative signaling pathways to circumvent their dependency on Trk signaling. This is a common mechanism of resistance to many targeted therapies.
This guide focuses on addressing resistance mediated by bypass signaling pathways.
Q3: Which bypass signaling pathways are most commonly implicated in resistance to pan-Trk inhibitors?
A3: Several key bypass signaling pathways have been identified as mechanisms of resistance to pan-Trk inhibitors:
-
MAPK Pathway Reactivation: This is a frequent mechanism, often driven by:
-
MET Amplification: Increased copy number of the MET gene can lead to overexpression and activation of the MET receptor tyrosine kinase, which in turn reactivates the PI3K/AKT and/or MAPK pathways.[5][6][7]
-
EGFR Bypass Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can provide an alternative route for cell survival and proliferation.[8]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a previously sensitive NTRK-fusion cell line.
Possible Cause: Activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that this compound is still inhibiting Trk phosphorylation in your resistant cells. Perform a Western blot for phospho-Trk (p-Trk) in both sensitive and resistant cells treated with this compound. If p-Trk is still inhibited in the resistant cells, it strongly suggests a bypass mechanism.
-
Assess Downstream Signaling: Use Western blotting to probe for the activation of key downstream signaling molecules in the MAPK and PI3K/AKT pathways. Look for sustained or increased phosphorylation of ERK (p-ERK) and AKT (p-AKT) in the resistant cells, even in the presence of this compound.
-
Screen for Common Bypass Mechanisms:
-
MET Amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number.
-
BRAF/KRAS Mutations: Sequence the BRAF (exon 15) and KRAS (exons 2 and 3) genes to check for acquired mutations.
-
EGFR Activation: Perform a Western blot for phosphorylated EGFR (p-EGFR).
-
Experimental Workflow for Investigating Bypass Signaling
A logical workflow for troubleshooting decreased sensitivity to this compound.
Problem 2: How to confirm the functional relevance of a suspected bypass pathway?
Possible Cause: The identified alteration (e.g., MET amplification) is driving resistance.
Troubleshooting Steps:
-
Inhibitor Combination Studies: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like crizotinib or capmatinib, a BRAF/MEK inhibitor like dabrafenib/trametinib, or an EGFR inhibitor like gefitinib). A synergistic effect on cell viability would confirm the functional importance of the bypass pathway.
-
Genetic Knockdown: Use siRNA or shRNA to knockdown the expression of the key protein in the suspected bypass pathway (e.g., MET, BRAF, EGFR). If knockdown restores sensitivity to this compound, it confirms the role of that pathway in resistance.
Data Presentation
The following tables summarize representative data on the efficacy of pan-Trk inhibitors in sensitive and resistant settings. Note: Data for this compound in specific bypass signaling models is limited; therefore, data from other pan-Trk inhibitors (larotrectinib and entrectinib) are provided as examples of the expected class effect.
Table 1: Efficacy of this compound in a Sensitive NTRK-Fusion Cell Line
| Cell Line | NTRK Fusion | This compound EC50 | Reference |
| KM12 | TPM3-NTRK1 | 17.6 ng/g | [2] |
Table 2: Representative Efficacy of Pan-Trk Inhibitors in Bypass-Mediated Resistance Models
| Pan-Trk Inhibitor | Cell Line Model | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Reference |
| Entrectinib | CUTO28 (ROS1-fusion) | MET Amplification | ~12 nM | >10 µM | [6] |
| Larotrectinib | Melanoma Cell Lines | BRAF V600E | Sensitive (IC50 < 1µM) | Highly Resistant (IC50 > 10µM) | [9] |
Signaling Pathway Diagrams
Canonical TRK Signaling Pathway
This compound inhibits the constitutively active TRK fusion protein.
Bypass Signaling via MET Amplification
MET amplification reactivates downstream signaling, bypassing Trk inhibition.
Bypass Signaling via BRAF/KRAS Mutation
Acquired BRAF or KRAS mutations directly activate the MAPK pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic or cytostatic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or a combination inhibitor) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Western Blotting for Phosphorylated Proteins (p-ERK, p-AKT)
This protocol is for detecting the activation state of signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (and/or other inhibitors) for the desired time.
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
Co-Immunoprecipitation (Co-IP) for EGFR Signaling
This protocol can be used to investigate the interaction of EGFR with its downstream effectors.
Materials:
-
Co-IP lysis buffer
-
Anti-EGFR antibody and control IgG
-
Protein A/G agarose beads
-
Wash buffer
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with anti-EGFR antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against EGFR and potential interacting partners (e.g., GRB2, SHC1).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Amplification - My Cancer Genome [mycancergenome.org]
- 8. frontiersin.org [frontiersin.org]
- 9. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-7579 Oral Bioavailability in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the pan-Trk inhibitor, ONO-7579, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is an orally available, potent, and selective pan-tropomyosin receptor kinase (Trk) inhibitor with potential as an anticancer agent.[1] Oral administration is the preferred route for many cancer therapies due to patient convenience and the potential for long-term treatment. Therefore, ensuring adequate and consistent oral bioavailability is crucial for achieving therapeutic plasma concentrations and maximizing the efficacy of this compound in preclinical and clinical settings.
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is the first step in troubleshooting oral bioavailability issues. Key properties are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 578.95 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| XLogP | 4.1 | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Solubility | 10 mM in DMSO | While soluble in an organic solvent, aqueous solubility is a critical factor for oral absorption. |
| Hydrogen Bond Donors | 3 | Within the typical range for orally administered drugs. |
| Hydrogen Bond Acceptors | 9 | Within the typical range for orally administered drugs. |
Data sourced from multiple online chemical databases.
Q3: What are the common factors that can limit the oral bioavailability of a compound like this compound?
A3: For compounds with characteristics similar to this compound (e.g., high lipophilicity), several factors can limit oral bioavailability. These often fall under the Biopharmaceutics Classification System (BCS) Class II, which are drugs with low solubility and high permeability.[2][3][4] The primary challenges include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[5][6]
-
Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound and provides systematic approaches to identify and resolve them.
Problem 1: Low and/or Variable Plasma Exposure After Oral Dosing
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor aqueous solubility and dissolution rate. | 1. Characterize solubility: Determine the thermodynamic solubility of this compound in simulated gastric and intestinal fluids. 2. Formulation enhancement: Test various formulation strategies to improve solubility and dissolution. | --INVALID-LINK----INVALID-LINK-- |
| High first-pass metabolism. | 1. In vitro metabolic stability: Assess the stability of this compound in liver microsomes from the preclinical species of interest (e.g., mouse, rat).[7] 2. Identify metabolizing enzymes: Use recombinant human CYP enzymes to identify the primary enzymes responsible for metabolism. | --INVALID-LINK-- |
| Active efflux by intestinal transporters. | 1. Caco-2 permeability assay: Determine the bidirectional permeability of this compound across a Caco-2 cell monolayer to calculate the efflux ratio.[8][9][10] 2. Confirm transporter involvement: Repeat the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp). | --INVALID-LINK-- |
Problem 2: Discrepancy in Bioavailability Between Preclinical Species
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Species differences in metabolism. | 1. Compare metabolic stability: Assess and compare the metabolic stability of this compound in liver microsomes from different preclinical species (e.g., mouse vs. rat vs. dog).[11] 2. Metabolite identification: Characterize and compare the metabolite profiles across species. | --INVALID-LINK-- |
| Species differences in transporter expression and/or function. | 1. Comparative in vitro transporter studies: If a specific transporter is implicated, use cell lines overexpressing the transporter from different species. | N/A (Requires specialized cell lines) |
| Differences in gastrointestinal physiology. | 1. Review literature: Compare the GI pH, transit time, and bile salt concentrations of the preclinical species being used. 2. Adjust formulation: Consider species-specific formulation adjustments. | N/A |
Problem 3: Food Effects on Oral Absorption
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Alteration of GI physiology by food. | 1. Conduct a food-effect study: Compare the pharmacokinetic profile of this compound when administered in a fasted state versus a fed state in a relevant preclinical model.[12][13][14][15][16] | --INVALID-LINK-- |
| Interaction of the formulation with food components. | 1. Analyze formulation behavior: Assess the impact of fed-state simulated intestinal fluid on the dissolution and stability of the formulation. | --INVALID-LINK-- (using fed-state media) |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from a study in a murine xenograft model.
| Parameter | Value | Species/Model | Dosing | Reference |
| Doses Administered | 0.06 - 0.60 mg/kg | Mice (xenograft with KM12 human colorectal cancer cell line) | Once daily, oral | [1] |
| Pharmacokinetic Model | Oral one-compartment model | Mice | Oral | [1] |
| Tumor Concentration | Higher than plasma concentration | Mice | Oral | [1] |
| EC50 in Tumor | 17.6 ng/g | Mice (for 50% inhibition of pTRKA) | Oral | [1] |
Experimental Protocols
Protocol 1: Solubility Assessment in Biorelevant Media
Objective: To determine the thermodynamic solubility of this compound in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF).
Materials:
-
This compound powder
-
SGF powder (e.g., from Biorelevant)
-
FaSSIF powder (e.g., from Biorelevant)
-
Phosphate buffer (pH 6.5)
-
Water, HPLC grade
-
Incubating shaker at 37°C
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Prepare SGF and FaSSIF media according to the manufacturer's instructions.
-
Add an excess amount of this compound powder to separate vials containing SGF and FaSSIF.
-
Incubate the vials in a shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Formulation Development for Improved Solubility
Objective: To prepare and evaluate different formulations to enhance the solubility and dissolution of this compound.
Formulation Strategies:
-
Micronization: Reduce the particle size of this compound using jet milling or other micronization techniques to increase the surface area for dissolution.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) by dissolving this compound in a mixture of oils, surfactants, and co-solvents.[5][6]
Evaluation:
-
Characterize the physical properties of the formulations (e.g., particle size, crystallinity).
-
Perform dissolution testing of each formulation in SGF and FaSSIF.
-
Compare the dissolution profiles to that of the unformulated this compound.
Protocol 3: Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.[7]
Materials:
-
This compound
-
Pooled liver microsomes from the preclinical species of interest (e.g., rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator at 37°C
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate liver microsomes with phosphate buffer at 37°C.
-
Add this compound to the wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 4: Caco-2 Permeability and Efflux Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound using the Caco-2 cell model.[8][9][10][17]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Efflux inhibitor (e.g., verapamil)
-
LC-MS/MS system
Methodology:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (e.g., at 10 µM) to the apical (A) side of the Transwell.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[10]
-
To confirm P-gp involvement, repeat the assay in the presence of verapamil and observe if the efflux ratio decreases.
Protocol 5: Preclinical Food-Effect Study
Objective: To evaluate the effect of food on the oral bioavailability of this compound in a preclinical model (e.g., rats).
Animals:
-
Male Sprague-Dawley rats (or other appropriate species)
Study Design:
-
A two-phase crossover study design is recommended.
-
Phase 1 (Fasted): Fast the animals overnight (with access to water) before oral administration of this compound.
-
Phase 2 (Fed): Provide a standard high-fat meal to the animals a short period (e.g., 30 minutes) before dosing.
-
A washout period of at least one week should be allowed between phases.
Methodology:
-
Administer a single oral dose of the this compound formulation to each animal.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the fasted and fed groups.
-
Compare the parameters to determine the presence and extent of any food effect.
Visualizations
Signaling Pathway and Troubleshooting Logic
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mercell.com [mercell.com]
- 8. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 12. The effect of food on the bioavailability of panobinostat, an orally active pan-histone deacetylase inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
ONO-7579 Technical Support Center: Enhancing Antitumor Efficacy Through Refined Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the utilization of ONO-7579. Our goal is to facilitate the refinement of treatment schedules to maximize the antitumor efficacy of this potent pan-TRK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of Tropomyosin receptor kinases (TRK) A, B, and C.[1][2][3] It functions by targeting and binding to TRK proteins, particularly those encoded by NTRK gene fusions, which are oncogenic drivers in various solid tumors.[1][4] This binding inhibits the interaction between neurotrophins and TRK, preventing TRK activation and the subsequent phosphorylation of downstream signaling pathways.[1] The ultimate result is the induction of apoptosis and the suppression of cell growth in tumors that harbor TRK overexpression or NTRK fusions.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound has been shown to inhibit downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. The primary pathways affected are the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (AKT) pathways.[5][6] Inhibition of TRK phosphorylation by this compound leads to the downregulation of these pathways.
Q3: What is the "switch-like" relationship observed with this compound treatment and how can it inform dosing schedules?
A3: Preclinical studies using a murine xenograft model of colorectal cancer (KM12) have revealed a "switch-like" or sigmoidal relationship between the inhibition of phosphorylated TRKA (pTRKA) and the resulting antitumor effect.[7][8] A sharp increase in antitumor efficacy is observed when pTRKA inhibition exceeds 60%, with tumor regression requiring greater than 91.5% inhibition.[7][8] This finding is critical for optimizing dosing schedules, as it suggests that maintaining a trough concentration of this compound in the tumor that achieves this high level of target inhibition is necessary for maximal therapeutic benefit.
Q4: What are some common causes for variability in IC50 values in cell-based assays with this compound?
A4: Variability in IC50 values is a common challenge in cell-based assays with kinase inhibitors. Several factors can contribute to this issue:
-
Cell Line Specifics: The genetic background of the cell line, including the specific NTRK fusion partner and the expression levels of TRK receptors and downstream signaling components, can significantly impact the apparent potency of this compound.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and has not precipitated out of solution. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Cell Seeding Density: The number of cells seeded can influence the apparent IC50 value. It is crucial to maintain consistent cell seeding density across all experiments and to ensure the cell number is within the linear range of the viability assay.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses to the inhibitor. It is recommended to use cells within a consistent and low passage number range.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: No or weak inhibition of TRK phosphorylation in Western blot analysis after this compound treatment.
-
Possible Cause 1: Insufficient TRK activation.
-
Troubleshooting Step: First, confirm that the TRK receptor is robustly phosphorylated in your untreated or vehicle-treated control cells. Insufficient activation of the receptor will make it difficult to observe any inhibitory effect. For cell lines that do not have a constitutively active TRK fusion, stimulation with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF or NT-4 for TrkB, NT-3 for TrkC) may be necessary.
-
-
Possible Cause 2: Inappropriate inhibitor concentration or incubation time.
-
Troubleshooting Step: Refer to published data for effective concentration ranges. For example, in gallbladder cancer cell lines, concentrations between 100 nM and 3000 nM have been used.[9] A dose-response and time-course experiment may be necessary to determine the optimal concentration and incubation period for your specific cell system.
-
-
Possible Cause 3: Antibody specificity.
-
Troubleshooting Step: Verify the specificity of the phospho-TRK antibody you are using. It is crucial to use an antibody that recognizes the specific autophosphorylation site you are investigating.
-
-
Possible Cause 4: Compound instability.
-
Troubleshooting Step: this compound may have limited stability in cell culture media over extended periods. Consider reducing the incubation time or refreshing the media with a new inhibitor during long-term assays.
-
Issue: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability or rapid metabolism.
-
Troubleshooting Step: While this compound is orally bioavailable, its permeability and metabolism can vary between cell lines. If a discrepancy is observed, consider performing a time-course experiment to assess the duration of target inhibition.
-
In Vivo Xenograft Study Troubleshooting
Issue: Suboptimal tumor growth inhibition in xenograft models despite achieving target plasma concentrations.
-
Possible Cause: Insufficient tumor drug concentration.
-
Troubleshooting Step: Studies have shown that this compound tumor concentrations can be significantly higher than plasma concentrations.[7][8] It is recommended to perform pharmacokinetic analysis of both plasma and tumor tissue to ensure that the drug concentration at the site of action is sufficient to achieve the required >91.5% pTRKA inhibition for tumor regression.[7][8]
-
-
Possible Cause: Development of resistance.
-
Troubleshooting Step: Although not specifically reported for this compound, resistance to TRK inhibitors can occur through on-target mutations in the TRK kinase domain or activation of bypass signaling pathways.[2][10] If resistance is suspected, consider sequencing the TRK gene in resistant tumors and performing pathway analysis to identify potential bypass mechanisms.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Gallbladder Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Incubation Time | Assay | Endpoint |
| TYGBK-1 | 100 - 3000 | 72 hours | MTS Assay | Suppression of cell proliferation in a dose-dependent manner |
| NOZ | 100 - 3000 | 72 hours | MTS Assay | No significant suppression of cell proliferation |
| TYGBK-1 | Not specified | 6 hours | Migration Assay | Significant inhibition of cell migration |
| NOZ | Not specified | 6 hours | Migration Assay | Significant inhibition of cell migration |
| TYGBK-1 | Not specified | 18 hours | Invasion Assay | Significant inhibition of cell invasion |
| NOZ | Not specified | 18 hours | Invasion Assay | Significant inhibition of cell invasion |
Data summarized from a study on human gallbladder cancer cell lines.[9]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in a KM12 Murine Xenograft Model
| Parameter | Value | Model System |
| Dosing Regimen | 0.06 - 0.60 mg/kg | Once daily, oral administration |
| EC50 for pTRKA inhibition | 17.6 ng/g | KM12 colorectal cancer cells |
| pTRKA Inhibition for sharp increase in antitumor effect | >60% | KM12 xenograft model |
| pTRKA Inhibition for tumor reduction | >91.5% | KM12 xenograft model |
Data from a pharmacokinetic-pharmacodynamic-efficacy modeling study.[7][8]
Experimental Protocols
Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed gallbladder cancer cells (e.g., TYGBK-1, NOZ) into 96-well plates at a density of 5,000 cells per well.[9]
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000, 2000, 3000 nM) for 72 hours.[9]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-TRKA (pTRKA)
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-TRK (e.g., phospho-TrkA/B Tyr490/Tyr516) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total TRK and a loading control (e.g., GAPDH or β-actin) to normalize the pTRKA signal.
In Vivo Murine Xenograft Study (KM12 Model)
-
Cell Line: Use the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[7][11]
-
Animal Model: Utilize athymic BALB/c nude mice.[11]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 KM-12 cells suspended in Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound orally once daily at doses ranging from 0.06 to 0.60 mg/kg.[7][8]
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacokinetic and Pharmacodynamic Analysis: At specified time points after single or multiple doses, collect plasma and tumor samples to measure this compound concentrations (pharmacokinetics) and pTRKA levels (pharmacodynamics).[7][8]
-
Data Analysis: Analyze tumor growth inhibition, pharmacokinetic parameters, and the relationship between tumor drug concentration, pTRKA inhibition, and antitumor efficacy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking down response and resistance to TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Study of this compound in Patients With Advanced Solid Tumors/ NTRK Gene Fusion Positive Advanced Solid Tumors [ctv.veeva.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
Validation & Comparative
A Head-to-Head Comparison of TRK Inhibitors: ONO-7579, Larotrectinib, and Entrectinib
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a pivotal treatment modality for tumors harboring NTRK gene fusions. This guide provides a detailed comparative analysis of a novel pan-TRK inhibitor, ONO-7579, against two established TRK inhibitors, larotrectinib and entrectinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanism of action, and the experimental protocols supporting these findings.
Mechanism of Action and Targeted Signaling Pathways
This compound, larotrectinib, and entrectinib are all potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases, when constitutively activated by oncogenic fusions, drive tumor cell proliferation and survival through downstream signaling cascades.
Larotrectinib is a highly selective inhibitor of TRK kinases.[1] In contrast, entrectinib is a multi-kinase inhibitor that, in addition to targeting TRK, also inhibits ROS1 and ALK kinases.[2] This compound is described as a selective, orally bioavailable pan-TRK inhibitor.[3]
The inhibition of TRK by these compounds blocks the phosphorylation of the TRK receptor, thereby attenuating downstream signaling through the MAPK, PI3K/AKT, and PLCγ pathways. This ultimately leads to the induction of apoptosis and inhibition of tumor cell growth.[3][4]
Comparative Efficacy Data
The in vitro efficacy of this compound, larotrectinib, and entrectinib has been evaluated in various cancer cell lines. A direct comparison of their potency can be made using the data from the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.
| Compound | Target(s) | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Reference |
| This compound | pan-TRK | KM12 | Phospho-TRKA Inhibition | EC50: 17.6 ng/g | [5] |
| Larotrectinib | pan-TRK | KM12 | Cell Proliferation | IC50: <10 nM | [6] |
| Entrectinib | pan-TRK, ROS1, ALK | KM12 | Cell Proliferation | IC50: 17 nM | [7] |
Biochemical IC50 Values for Entrectinib:
| Target | Biochemical IC50 |
| TRKA | 1 nM |
| TRKB | 3 nM |
| TRKC | 5 nM |
| ROS1 | 12 nM |
| ALK | 7 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability and Proliferation Assay (CCK-8 Protocol)
This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.
Detailed Steps: [8][9][10][11]
-
Cell Seeding: Cells (e.g., KM12) are seeded into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Pre-incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: A serial dilution of the test compound (this compound, larotrectinib, or entrectinib) is prepared and 10 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation with Compound: The plate is incubated for a predetermined period (e.g., 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
Western Blot for Phosphorylated TRKA (p-TRKA)
This protocol is used to determine the extent of TRKA inhibition by assessing its phosphorylation status.
Detailed Steps: [4]
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with varying concentrations of the TRK inhibitor for a specified time (e.g., 2 hours). A positive control (e.g., stimulated with a neurotrophin) and a negative control (unstimulated) are included.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated TRKA (p-TRKA) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total TRKA or a loading control protein like β-actin.
Conclusion
This compound, larotrectinib, and entrectinib are all potent inhibitors of TRK kinases, demonstrating efficacy in preclinical models of TRK fusion-positive cancers. While larotrectinib is highly selective for TRK, entrectinib offers the additional benefit of targeting ROS1 and ALK. The in vitro data in the KM12 cell line suggests that all three compounds are active in the nanomolar range. The choice of inhibitor for further development or clinical application may depend on the specific tumor type, the presence of co-occurring oncogenic drivers, and the desired selectivity profile. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging TRK inhibitors.
References
- 1. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation of ONO-7579's selectivity against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of ONO-7579, with supporting experimental data and comparisons to alternative pan-Trk inhibitors.
This compound is an orally active and selective pan-Tropomyosin receptor kinase (TRK) inhibitor that has shown potent activity against all three TRK isoforms: TRKA, TRKB, and TRKC.[1][2] Developed to target oncogenic NTRK gene fusions, which are found in a wide range of solid tumors, this compound represents a promising therapeutic agent in the field of precision oncology.[3] This guide provides a comparative overview of the available data on this compound's selectivity, alongside established pan-TRK inhibitors Larotrectinib and Entrectinib, and details the experimental methodologies for assessing kinase inhibition.
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. While this compound is described as a "highly potent and selective" pan-TRK inhibitor, a complete public dataset of its activity against a broad panel of kinases is not yet available.[4][5] However, existing research provides valuable insights into its primary targets and mechanism of action.
This compound effectively inhibits the autophosphorylation of TRK kinases, a critical step in the activation of downstream signaling pathways that drive tumor growth and survival.[6] Studies have demonstrated its ability to suppress pathways mediated by ERK and AKT.[1] A key piece of quantitative data indicates an EC50 of 17.6 ng/g for the inhibition of phosphorylated TRKA in a colorectal cancer cell line.[4][5]
For a comparative perspective, this guide includes selectivity data for the well-characterized pan-TRK inhibitors, Larotrectinib and Entrectinib. It is important to note that direct cross-trial comparisons of inhibitor selectivity can be challenging due to variations in assay conditions and the specific kinases included in screening panels.
Table 1: Comparative Kinase Inhibition Profile of Pan-TRK Inhibitors
| Kinase Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | Data not publicly available | 5 | 1.6 |
| TRKB | Data not publicly available | 11 | 0.4 |
| TRKC | Data not publicly available | 6 | 1.0 |
| ALK | Data not publicly available | >10,000 | 3.2 |
| ROS1 | Data not publicly available | >10,000 | 0.6 |
| Selected Off-Targets | |||
| TNK2 | Data not publicly available | 98 | Data not available |
| JAK2 | Data not publicly available | 361 | 26 |
| FAK (PTK2) | Data not publicly available | 1,400 | 25 |
Note: The IC50 values for Larotrectinib and Entrectinib are compiled from various public sources and may have been determined using different assay methodologies. The absence of data for this compound highlights a current gap in the publicly available information.
Experimental Protocols
The determination of a kinase inhibitor's selectivity and potency relies on robust and standardized biochemical assays. The following protocols outline the general principles and steps for two widely used methods for measuring kinase activity and inhibitor IC50 values: the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the amount of a specific product formed (e.g., phosphorylated substrate, ADP). The inhibitory effect of a compound is determined by measuring the reduction in kinase activity at various compound concentrations.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ or LanthaScreen® reagents)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting luminescence or fluorescence (as required by the assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate well, combine the assay buffer, the specific kinase, and its substrate.
-
Initiation of Reaction: Add a solution of ATP and the test compound at various concentrations to the wells to initiate the kinase reaction. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow the kinase reaction to proceed.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a specific detection method.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based luminescence signal.[7][8][9][10][11]
-
For LanthaScreen® Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[12][13][14][15][16]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical kinase inhibition assay workflow and the TRK signaling pathway.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated activity against its primary targets. While detailed, publicly available data on its broader kinase selectivity profile is currently limited, the information available suggests a high degree of potency and selectivity for the TRK family of kinases. For a comprehensive evaluation and to fully understand its therapeutic potential and potential off-target liabilities, a head-to-head comparison with other pan-TRK inhibitors using a standardized, large-scale kinase panel would be highly valuable. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies, enabling researchers to generate robust and reproducible data to further characterize novel kinase inhibitors like this compound.
References
- 1. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. carnabio.com [carnabio.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. bmglabtech.com [bmglabtech.com]
ONO-7579 Versus Second-Generation TRK Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the emergence of TRK inhibitors has marked a significant advancement for patients with tumors harboring NTRK gene fusions. However, the development of acquired resistance, primarily through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors. This guide provides a detailed comparison of ONO-7579, a pan-TRK inhibitor, against second-generation TRK inhibitors, with a focus on their efficacy against clinically relevant resistance mutations.
Executive Summary
First-generation TRK inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in treating TRK fusion-positive cancers.[1] Inevitably, a subset of patients develops resistance, most commonly through the acquisition of on-target mutations in the TRK kinase domain. These mutations, occurring in the solvent front, gatekeeper, and xDFG motifs, sterically hinder the binding of first-generation inhibitors.[2][3]
Second-generation TRK inhibitors, including repotrectinib and selitrectinib, have been specifically designed to overcome these resistance mechanisms.[4][5] this compound, an orally active pan-TRK inhibitor, has also been investigated for its potential to address this clinical challenge.[6] This guide synthesizes available preclinical data to provide a comparative analysis of these agents, offering insights for researchers and drug development professionals.
Data Presentation: Inhibitory Activity Against Resistant Mutations
The following tables summarize the half-maximal inhibitory concentrations (IC50) of ONO-5390556 (a compound from Ono Pharmaceutical with available data against resistance mutations, which may be related to this compound), repotrectinib, and selitrectinib against wild-type TRK and various resistance mutations. The data is compiled from preclinical studies and presented to facilitate a direct comparison of their potency.
Table 1: Comparative IC50 Values (nM) of TRK Inhibitors Against TRKA Resistance Mutations
| Mutation | ONO-5390556 | Repotrectinib | Selitrectinib | Larotrectinib | Entrectinib |
| Wild-Type | - | <0.2 | 1.8-3.9 | 23.5-49.4 | 0.3-1.3 |
| G595R (Solvent Front) | 2.7 | 2.7-4.5 | 2.0-2.3 | >600 | - |
| F589L (Gatekeeper) | - | <0.2 | 52 | >600 | - |
| G667C (xDFG) | 0.2 | 11.8-67.6 | 124-341 | >600 | - |
Data for ONO-5390556 is from a conference abstract and may be subject to change upon full publication. Data for other inhibitors are compiled from multiple sources.[3][4][7][8]
Table 2: Comparative IC50 Values (nM) of TRK Inhibitors Against TRKC Resistance Mutations
| Mutation | Repotrectinib | Selitrectinib | Larotrectinib |
| Wild-Type | <0.2 | 1.8-3.9 | 23.5-49.4 |
| G623R (Solvent Front) | 2 | 27 | 6940 |
| F617I (Gatekeeper) | <0.2 | 52 | 4330 |
Data compiled from multiple sources.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of these TRK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified TRK kinase.
Protocol:
-
Recombinant wild-type or mutant TRK kinases are incubated with a specific substrate and ATP in a kinase reaction buffer.
-
Serial dilutions of the test inhibitor (this compound, repotrectinib, selitrectinib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ kinase assay, which measures the amount of ADP produced.
-
The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7][9]
Cellular Viability Assay
Principle: This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells harboring specific TRK fusions and resistance mutations.
Protocol (using MTT assay as an example):
-
Engineered cell lines (e.g., Ba/F3) expressing wild-type or mutant TRK fusion proteins are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the TRK inhibitor for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or an acidic solution of SDS).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells, and IC50 values are calculated by plotting cell viability against the logarithm of the inhibitor concentration.[10][11]
In Vivo Xenograft Tumor Models
Principle: This method evaluates the anti-tumor efficacy of the TRK inhibitors in a living organism.
Protocol:
-
Human cancer cell lines with known TRK fusions and/or resistance mutations are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor (e.g., this compound) is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the inhibition of TRK phosphorylation.
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[12][13][14]
Mandatory Visualization
TRK Signaling Pathway and Mechanisms of Inhibitor Action
Caption: TRK signaling pathway and points of inhibition.
Experimental Workflow for Comparing TRK Inhibitors
Caption: Workflow for preclinical comparison of TRK inhibitors.
Discussion and Future Directions
The available preclinical data suggests that second-generation TRK inhibitors, repotrectinib and selitrectinib, are highly potent against a range of clinically relevant TRK resistance mutations that emerge after treatment with first-generation agents. Repotrectinib, in particular, has demonstrated robust activity against solvent front, gatekeeper, and even some compound mutations.[7][8]
Data on this compound's activity against these resistance mutations is less mature in the public domain. However, preliminary data on the related compound ONO-5390556 indicates potent inhibition of the TRKA G595R (solvent front) and G667C (xDFG) mutations, suggesting that this class of compounds from Ono Pharmaceutical holds promise for overcoming resistance. A direct, comprehensive comparison of this compound with repotrectinib and selitrectinib across a standardized panel of TRK resistance mutations is warranted to fully elucidate its position in the therapeutic landscape.
Furthermore, while on-target mutations are a primary mechanism of resistance, off-target mechanisms, such as the activation of bypass signaling pathways (e.g., MAPK pathway alterations), are also emerging.[15] The development of rational combination strategies to address both on- and off-target resistance will be a critical next step in extending the benefit of TRK-targeted therapies for patients with TRK fusion-positive cancers.
References
- 1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations [ouci.dntb.gov.ua]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-7579 and Other TRK Inhibitors in NTRK Fusion-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of ONO-7579, a novel pan-Tropomyosin receptor kinase (TRK) inhibitor, in comparison to other established TRK inhibitors, Larotrectinib and Entrectinib. The data presented here is intended to offer an objective overview of the pre-clinical efficacy of these compounds in various NTRK fusion-positive cancer cell lines, supported by detailed experimental methodologies.
Introduction to this compound
This compound is an orally bioavailable, selective pan-TRK inhibitor targeting TRKA, TRKB, and TRKC kinases.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide array of solid tumors. This compound has been investigated in a phase 1/2 clinical trial for patients with advanced solid tumors harboring NTRK gene fusions (NCT03182257).[2][3] Notably, this compound is suggested to be a second-generation TRK inhibitor, potentially effective against acquired resistance mutations that can arise during treatment with first-generation inhibitors.[4]
Comparative Efficacy in NTRK Fusion-Positive Cell Lines
The following tables summarize the in vitro inhibitory activity of this compound, Larotrectinib, and Entrectinib against various NTRK fusion-positive cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the biological activity of interest by 50%.
Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | TRKA | TRKB | TRKC |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Larotrectinib | 5 | 11 | 7 |
| Entrectinib | 1.7 | 0.1 | 0.1 |
Note: The IC50 values for Larotrectinib and Entrectinib are sourced from publicly available data.[5][6] Specific biochemical IC50 values for this compound are not yet publicly available.
Cellular Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | NTRK Fusion | This compound | Larotrectinib | Entrectinib |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | EC50 = 17.6 ng/g (in vivo) | Data not available | <10 nM |
| TYGBK-1 | Gallbladder Cancer | - | Dose-dependent inhibition | Data not available | Data not available |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data not available | Data not available | <1 nM |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data not available | Data not available | <1 nM |
Note: The data for this compound in KM12 cells represents an in vivo EC50 for pTRKA inhibition, not a cellular IC50 for proliferation.[7] The study on TYGBK-1 cells did not provide a specific IC50 value.[4] Data for Entrectinib in AML cell lines is from in vitro studies.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to evaluate the activity of TRK inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified TRK enzymes.
Materials:
-
Purified recombinant TRKA, TRKB, or TRKC kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (this compound, Larotrectinib, Entrectinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the TRK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[10][11]
Cellular Proliferation Assay (MTT Assay)
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on NTRK fusion signaling.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, TYGBK-1)
-
Complete cell culture medium
-
Test compounds (this compound, Larotrectinib, Entrectinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the NTRK fusion-positive cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell growth inhibition against the inhibitor concentration.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: NTRK fusion protein signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cell-based assays to determine inhibitor potency.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Pan-TRK Inhibitors: ONO-7579 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly for tumors harboring specific genetic alterations. Among these, neurotrophic tyrosine receptor kinase (NTRK) gene fusions have emerged as actionable oncogenic drivers in a wide array of solid tumors. This has led to the development of potent pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitors. This guide provides a head-to-head comparison of the novel pan-TRK inhibitor, ONO-7579, with other established inhibitors, larotrectinib and entrectinib, focusing on their in vivo preclinical performance.
Introduction to Pan-TRK Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases crucial for neuronal development and function.[1] Chromosomal rearrangements involving NTRK genes can lead to the creation of fusion proteins with constitutively active kinase domains. These fusion proteins drive oncogenesis by persistently activating downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[2] Pan-TRK inhibitors are designed to block the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling, ultimately leading to tumor growth inhibition and apoptosis.[3][4]
Comparative In Vivo Efficacy
While direct head-to-head preclinical studies of this compound against larotrectinib and entrectinib are not yet publicly available, this section summarizes key in vivo efficacy data from separate xenograft studies to facilitate an indirect comparison.
This compound In Vivo Performance
This compound is an orally bioavailable and selective pan-TRK inhibitor.[1] A key in vivo study has demonstrated its anti-tumor efficacy in a murine xenograft model of colorectal cancer.
Table 1: In Vivo Anti-Tumor Activity of this compound
| Cancer Type | Animal Model | Cell Line / Fusion | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer | Nude mice | KM12 (TPM3-NTRK1) | 0.06, 0.2, and 0.6 mg/kg, once daily, oral | Dose-dependent tumor growth inhibition. At 0.6 mg/kg, significant tumor regression was observed. | [5] |
Larotrectinib In Vivo Performance
Larotrectinib is a highly selective inhibitor of all three TRK proteins.[4] It has demonstrated significant tumor growth inhibition in various xenograft models.
Table 2: In Vivo Anti-Tumor Activity of Larotrectinib
| Cancer Type | Animal Model | Cell Line / Fusion | Dosing Regimen | Key Findings | Reference |
| Lung Adenocarcinoma | Mouse Xenograft | MPRIP-NTRK1 | Not Specified | Significant reduction in tumor growth. | [3] |
| Colorectal Cancer | Mouse Xenograft | TPM3-NTRK1 | Not Specified | Significant reduction in tumor growth. | [3] |
| Acute Myeloid Leukemia | Mouse Xenograft | ETV6-NTRK3 | Not Specified | Significant reduction in tumor growth. | [3] |
Entrectinib In Vivo Performance
Entrectinib is a multi-kinase inhibitor that targets TRK proteins as well as ROS1 and ALK.[4] It has shown potent anti-tumor activity in a range of preclinical models.
Table 3: In Vivo Anti-Tumor Activity of Entrectinib
| Cancer Type | Animal Model | Cell Line / Fusion | Dosing Regimen | Key Findings | Reference |
| Neuroblastoma | Athymic nu/nu mice | SH-SY5Y (TrkB overexpressing) | Not Specified | Significant inhibition of tumor growth. | [6] |
| ALK-driven Anaplastic Large Cell Lymphoma | Mice | Karpas-299 | 30 or 60 mg/kg, twice daily, oral | Dose-dependent tumor growth inhibition. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited.
This compound Xenograft Study Protocol[5]
-
Cell Line and Animal Model: Human colorectal cancer KM12 cells, harboring a TPM3-NTRK1 fusion, were subcutaneously implanted into female BALB/c nude mice.
-
Dosing: this compound was administered orally once daily at doses of 0.06, 0.2, and 0.6 mg/kg.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated.
-
Pharmacokinetic and Pharmacodynamic Analysis: Plasma and tumor concentrations of this compound were measured. Phosphorylated TRKA (pTRKA) levels in the tumor were quantified to assess target engagement.
General Xenograft Study Protocol for Pan-TRK Inhibitors[8]
-
Cell Line Preparation: Cancer cell lines with known NTRK fusions are cultured under standard conditions.
-
Animal Implantation: A specific number of cells (typically 1x10^6 to 1x10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The pan-TRK inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Endpoints: Tumor volumes are measured at regular intervals. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Visualizing the Mechanism of Action
The following diagrams illustrate the TRK signaling pathway and a generalized workflow for in vivo xenograft studies.
Caption: TRK signaling pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Safety Profile of ONO-7579 in Relation to Other Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of kinase inhibitors, which offer targeted treatment approaches with the potential for improved efficacy and tolerability compared to traditional chemotherapy. Within this class, pan-Tropomyosin receptor kinase (pan-TRK) inhibitors have emerged as a promising therapeutic strategy for tumors harboring NTRK gene fusions. This guide provides a comparative evaluation of the safety profile of the investigational pan-TRK inhibitor ONO-7579 relative to the approved TRK inhibitors, larotrectinib and entrectinib. Due to the limited publicly available safety data for this compound, this comparison will primarily focus on the established safety profiles of larotrectinib and entrectinib, providing a benchmark for the anticipated safety considerations for this compound and other emerging TRK inhibitors.
Introduction to this compound and Comparator Kinase Inhibitors
This compound is an orally bioavailable, selective pan-TRK inhibitor with potential antineoplastic activity.[1] Its mechanism of action involves the inhibition of TRKA, TRKB, and TRKC, thereby blocking downstream signaling pathways that are crucial for tumor cell growth and survival in cancers with NTRK gene fusions.[1][2][3] While this compound has shown promise in preclinical studies, clinical development has been limited. A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate its safety and efficacy but was terminated for commercial reasons after enrolling a single patient, resulting in a lack of comprehensive clinical safety data.[4]
In contrast, larotrectinib and entrectinib are both FDA-approved pan-TRK inhibitors with well-characterized safety and efficacy profiles from extensive clinical trials.[1][2] Larotrectinib is a highly selective TRK inhibitor, while entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK rearrangements.[1][5] This difference in target profile may contribute to variations in their respective safety profiles.
Comparative Safety Profile
The safety profiles of larotrectinib and entrectinib have been established through multiple clinical trials. The most frequently observed adverse events are generally low-grade and manageable.[1][6][7] However, serious adverse events can occur and require careful monitoring.
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common and serious adverse events observed in clinical trials for larotrectinib and entrectinib. Data for this compound is not available from clinical trials.
Table 1: Common Adverse Events (All Grades) Occurring in ≥20% of Patients
| Adverse Event | Larotrectinib (%) | Entrectinib (%) |
| Fatigue | 30 | 48 |
| Constipation | 28 | 46 |
| Dizziness | 28 | 39 |
| Nausea | 27 | 39 |
| Diarrhea | 24 | 35 |
| Vomiting | 24 | 28 |
| Cough | 29 | 28 |
| Increased AST | 25 | - |
| Increased ALT | 25 | - |
| Anemia | - | 32 |
| Dysgeusia | - | 41 |
| Edema | - | 37 |
| Myalgia | - | 26 |
| Cognitive Impairment | - | 25 |
| Weight Gain | - | 22 |
| Dyspnea | - | 21 |
| Arthralgia | - | 20 |
| Vision Disorders | - | 20 |
Data compiled from multiple sources.[1][2][6][8][9]
Table 2: Serious Adverse Events (Grade 3-4)
| Adverse Event | Larotrectinib (%) | Entrectinib (%) |
| Anemia | 5 | 7 |
| Increased ALT | 4 | 5 |
| Increased AST | 3 | 4 |
| Neutropenia | 4 | 4 |
| Fatigue | 2 | 4 |
| Dizziness | - | 3 |
| Cognitive Impairment | - | 3 |
| Dyspnea | - | 3 |
| Weight Gain | - | 8 |
| Diarrhea | 1 | 2 |
Data compiled from multiple sources.[1][7][8]
Experimental Protocols
The safety data for larotrectinib and entrectinib were collected during their respective clinical development programs, which followed standard protocols for oncology drug evaluation.
Clinical Trial Design for Safety Assessment
The safety and tolerability of larotrectinib and entrectinib were primary or secondary endpoints in their Phase 1 and Phase 2 clinical trials.[7][10][11] Key aspects of the safety monitoring in these trials included:
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring NTRK gene fusions (for both drugs), ROS1 fusions (for entrectinib), or ALK fusions (for entrectinib).[1][5][7]
-
Treatment Regimen: Oral administration of the respective drug at a specified dose and schedule.[11][12]
-
Safety Monitoring: Regular monitoring of adverse events (AEs) using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). This included physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Dose Modifications: Protocols included guidelines for dose interruption, reduction, or discontinuation for patients experiencing significant toxicities.
Preclinical Toxicology Studies
While specific preclinical toxicology reports for this compound are not publicly available, standard preclinical safety evaluation for kinase inhibitors typically includes a battery of in vitro and in vivo studies to assess potential toxicities. A study on the novel pan-TRK inhibitor ICP-723, for instance, involved a first-in-human dose-escalation study in patients with advanced solid tumors, following a modified "3+3" design to determine the maximum tolerated dose and dose-limiting toxicities.[13] A similar approach would be expected for this compound.
Standard Preclinical Toxicology Workflow:
Figure 1. A generalized workflow for preclinical safety and toxicology evaluation of a new drug candidate.
Signaling Pathways and Mechanism of Action
This compound, larotrectinib, and entrectinib all function by inhibiting the TRK signaling pathway. TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling cascades that promote cell proliferation and survival.[5][14] By blocking the ATP-binding site of the TRK kinase domain, these inhibitors prevent the phosphorylation of downstream substrates.[15][16]
Figure 2. Simplified signaling pathway inhibited by pan-TRK inhibitors.
Discussion and Conclusion
The clinical development of this compound was halted for non-safety-related reasons, leaving a significant gap in our understanding of its clinical safety profile. However, by examining the safety data of the approved pan-TRK inhibitors, larotrectinib and entrectinib, we can anticipate the potential adverse event profile of this compound and other similar molecules.
Larotrectinib, being a highly selective TRK inhibitor, is generally well-tolerated, with most adverse events being of low grade.[1] Entrectinib, with its broader kinase inhibition profile (TRK, ROS1, and ALK), is also considered to have a manageable safety profile, though it is associated with a wider range of adverse events, including a higher incidence of central nervous system effects.[2][3] The most common adverse events for both drugs include fatigue, gastrointestinal issues, and dizziness.[1][2]
For researchers and drug development professionals, the key takeaway is the importance of a thorough preclinical toxicology assessment and a well-designed clinical trial program to fully characterize the safety profile of new kinase inhibitors. While on-target effects are expected, off-target activities can lead to unforeseen toxicities. The comparison with established drugs like larotrectinib and entrectinib provides a valuable framework for evaluating the risk-benefit profile of novel pan-TRK inhibitors like this compound. Future clinical development of this compound or other similar TRK inhibitors will require rigorous safety monitoring to establish a favorable therapeutic window.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 15. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
Comparative Assessment of ONO-7579: A Preclinical and Clinical Durability Analysis Against Existing TRK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparison of the clinical durability of response for ONO-7579 with existing therapies is not currently feasible. The Phase 1/2 clinical trial for this compound (NCT03182257) was terminated for commercial reasons before generating mature data on response duration.[1] This guide therefore provides a detailed overview of the preclinical efficacy of this compound and compares this with the established clinical durability of the approved Tropomyosin Receptor Kinase (TRK) inhibitors, larotrectinib and entrectinib.
Introduction: The Landscape of TRK Inhibition
The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has ushered in a new era of precision oncology. TRK inhibitors have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers, irrespective of the tumor's histological origin. This compound is an orally bioavailable, selective pan-TRK inhibitor that has been evaluated in preclinical and early clinical settings.[2] This guide provides a comparative assessment of this compound against the approved TRK inhibitors, larotrectinib and entrectinib, with a focus on the durability of response.
Mechanism of Action
This compound, larotrectinib, and entrectinib are all potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases, when constitutively activated by NTRK gene fusions, drive tumor cell growth and survival through downstream signaling pathways.
-
This compound: An orally active pan-TRK inhibitor that suppresses tumor growth by inhibiting the phosphorylation of TRKA.[3] It specifically targets and binds to TRK and fusion proteins containing sequences from NTRK types 1, 2, and 3.[4] This inhibition prevents the activation of downstream signaling pathways, including the ERK and AKT pathways, leading to cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK or express NTRK fusion proteins.[4]
-
Larotrectinib: A first-in-class, highly selective, central nervous system (CNS)-active TRK inhibitor. It is a tissue-agnostic treatment approved for adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[5][6]
-
Entrectinib: A potent inhibitor of TRKA/B/C, as well as ROS1 and anaplastic lymphoma kinase (ALK). Its multi-target activity makes it an effective treatment for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[5]
Signaling Pathway of TRK Inhibition
Caption: TRK signaling pathway and the point of inhibition by this compound and existing therapies.
Comparative Efficacy Data
Due to the limited clinical data for this compound, this section presents its preclinical efficacy alongside the established clinical efficacy of larotrectinib and entrectinib.
Preclinical Efficacy of this compound
The antitumor activity of this compound has been evaluated in in vitro and in vivo models.
Table 1: Summary of Preclinical Data for this compound
| Study Type | Cancer Model | Key Findings | Reference |
| In Vitro | Human Gallbladder Cancer Cell Lines (TYGBK-1 and NOZ) | - Suppressed proliferation in a dose-dependent manner in TYGBK-1 cells (wild-type KRAS). - Inhibited BDNF/TRKB-induced migration and invasiveness. - Reduced invasiveness through inhibition of the ERK and AKT pathways. | [4] |
| In Vivo | Murine Xenograft Model with Human Colorectal Cancer (KM12) | - Demonstrated a "switch-like" relationship between pTRKA inhibition and antitumor effect. - >91.5% pTRKA inhibition was required to induce tumor regression. - The tumor concentration of this compound causing 50% of the maximum effect (EC50) was 17.6 ng/g. | [7] |
Clinical Durability of Response: Larotrectinib and Entrectinib
Larotrectinib and entrectinib have demonstrated durable responses in broad populations of patients with TRK fusion-positive cancers.
Table 2: Comparison of Clinical Efficacy and Durability of Response
| Parameter | Larotrectinib | Entrectinib |
| Pivotal Trials | LOXO-TRK-14001, SCOUT, NAVIGATE | ALKA-372-001, STARTRK-1, STARTRK-2 |
| Patient Population | Adult and pediatric patients with TRK fusion-positive solid tumors | Adult and pediatric (≥12 years) patients with TRK fusion-positive solid tumors |
| Overall Response Rate (ORR) | 57% - 75% | 57% - 61.2% |
| Median Duration of Response (DoR) | 3.6 years (43.3 months) | 15.7 - 20.0 months |
| Intracranial ORR (in patients with CNS metastases) | 68% | 52% - 63.6% |
| References | [3][7] | [8][9] |
Experimental Protocols
This section details the methodologies used in the key preclinical studies of this compound.
In Vitro Studies in Human Gallbladder Cancer
Objective: To evaluate the antitumor effects of this compound on human gallbladder cancer (GBC) cell lines.
-
Cell Lines: TYGBK-1 (wild-type KRAS) and NOZ (KRAS mutant).
-
Cell Viability Assay:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound for 72 hours.
-
Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells. The absorbance was measured at 450 nm using a microplate reader.
-
-
Migration and Invasion Assays:
-
Transwell chambers with 8.0-μm pores were used. For the invasion assay, the chambers were coated with Matrigel.
-
Cells, pre-starved in serum-free medium, were seeded in the upper chamber in serum-free medium containing this compound.
-
The lower chamber contained a complete medium as a chemoattractant.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
Migrated/invaded cells on the lower surface were fixed and stained with crystal violet.
-
The number of stained cells was counted under a microscope.
-
-
Western Blot Analysis:
-
Cells were treated with this compound for 24 hours.
-
Total protein was extracted using RIPA buffer and quantified using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins in the TRK signaling pathway (e.g., p-TRKA, TRKA, p-AKT, AKT, p-ERK, ERK) and markers of epithelial-mesenchymal transition (e.g., E-cadherin, vimentin).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) system.
-
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound in gallbladder cancer cell lines.
In Vivo Murine Xenograft Model in Colorectal Cancer
Objective: To characterize the pharmacokinetic, pharmacodynamic, and antitumor efficacy of this compound in a mouse model.
-
Animal Model: BALB/c nude mice.
-
Tumor Model: Subcutaneous implantation of KM12 human colorectal cancer cells, which harbor a TPM3-NTRK1 gene fusion.
-
Treatment: Once daily oral administration of this compound at doses ranging from 0.06 to 0.60 mg/kg.
-
Pharmacokinetic (PK) Analysis: Plasma and tumor concentrations of this compound were measured at various time points after single and multiple doses using LC-MS/MS.
-
Pharmacodynamic (PD) Analysis: Tumor levels of phosphorylated TRKA (pTRKA) were measured by ELISA to assess the extent of target inhibition.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Antitumor efficacy was evaluated based on tumor growth inhibition.
-
Modeling: PK/PD/efficacy models were developed to describe the relationship between drug concentration, target inhibition, and tumor growth.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound in a colorectal cancer xenograft model.
Conclusion
This compound has demonstrated promising antitumor activity in preclinical models of TRK fusion-positive cancers, effectively inhibiting the TRK signaling pathway and suppressing tumor growth. However, the early termination of its clinical development program means that there is a lack of data on the durability of response in patients.
In contrast, larotrectinib and entrectinib have established themselves as standard-of-care treatments for TRK fusion-positive solid tumors, with extensive clinical data supporting their ability to induce durable and clinically meaningful responses. Larotrectinib, in particular, has shown a remarkably long median duration of response.
For researchers and drug development professionals, the preclinical data for this compound provide valuable insights into its mechanism and potential efficacy. However, the comparison with the robust and mature clinical data for larotrectinib and entrectinib highlights the significant hurdles that must be overcome to translate preclinical promise into a clinically validated therapy with durable patient benefit. Future development of novel TRK inhibitors will be benchmarked against the high bar set by these established agents.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 2. Facebook [cancer.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 9. Application and Progress of Cultured Models of Gallbladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Biomarkers to Predict ONO-7579 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-7579, a novel pan-Tropomyosin receptor kinase (TRK) inhibitor, with other available TRK inhibitors. It is designed to assist researchers and clinicians in understanding the biomarkers for predicting treatment response and the experimental methodologies for their validation.
Introduction to this compound and the Role of Predictive Biomarkers
This compound is an orally administered, highly selective inhibitor of TRK kinases (TRKA, TRKB, and TRKC)[1]. These kinases are encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3). Oncogenic fusions involving these genes are the primary drivers in a variety of adult and pediatric solid tumors. These fusion proteins lead to constitutive activation of TRK signaling pathways, promoting tumor growth and survival[1][2]. Therefore, the presence of NTRK gene fusions is a key predictive biomarker for response to TRK inhibitors.
In addition to the genetic marker, the phosphorylation of the TRKA protein (pTRKA) has been identified as a critical pharmacodynamic biomarker. Preclinical studies have demonstrated a direct correlation between the inhibition of pTRKA in tumor tissues and the antitumor efficacy of this compound[3][4].
Comparative Analysis of this compound and Other TRK Inhibitors
While clinical data for this compound is limited due to the early termination of its Phase 1/2 clinical trial (NCT03182257) for commercial reasons, preclinical data and the established efficacy of other pan-TRK inhibitors, such as Larotrectinib and Entrectinib, provide a basis for comparison[5].
Table 1: Comparison of Pan-TRK Inhibitors
| Feature | This compound | Larotrectinib (Vitrakvi®) | Entrectinib (Rozlytrek®) |
| Mechanism of Action | Selective, oral pan-TRK inhibitor[1] | Potent and selective oral pan-TRK inhibitor | Oral inhibitor of TRK, ROS1, and ALK |
| Primary Biomarker | NTRK gene fusions[5] | NTRK gene fusions | NTRK gene fusions, ROS1 fusions |
| Pharmacodynamic Biomarker | Phosphorylated TRKA (pTRKA)[3][4] | Not routinely used in clinical practice | Not routinely used in clinical practice |
| Clinical Development Status | Phase 1/2 terminated (commercial reasons)[5] | FDA Approved | FDA Approved |
Table 2: Preclinical Efficacy of this compound in a Murine Xenograft Model (KM12 Colorectal Cancer)
| Parameter | Value | Reference |
| EC50 for pTRKA inhibition in tumor | 17.6 ng/g | [3][4] |
| pTRKA inhibition for significant antitumor effect | >60% | [4] |
| pTRKA inhibition for tumor regression | >91.5% | [4] |
Table 3: Clinical Efficacy of Larotrectinib and Entrectinib in NTRK Fusion-Positive Cancers
| Parameter | Larotrectinib | Entrectinib | Reference | | :--- | :--- | :--- | | Overall Response Rate (ORR) | 71% (in NSCLC) | Not directly comparable from available data |[6] | | Median Duration of Response (DOR) | Not Reached (at time of analysis) | Not directly comparable from available data |[6] | | Median Overall Survival (OS) | Not Reached (at 38.7 months follow-up) | 23.9 months |[7] | | Median Progression-Free Survival (PFS) | Not directly comparable from available data | 23.9 months |[8] |
Note: Direct head-to-head clinical trials of this compound, Larotrectinib, and Entrectinib have not been conducted. The data for Larotrectinib and Entrectinib are from separate clinical trials and indirect comparisons[7][8].
Experimental Protocols for Biomarker Validation
Accurate and reliable detection of predictive biomarkers is crucial for identifying patients who may benefit from this compound or other TRK inhibitors.
Detection of NTRK Gene Fusions
Several methodologies can be employed to detect NTRK gene fusions, each with its own advantages and limitations.
-
Immunohistochemistry (IHC): A screening tool that detects the expression of TRK proteins. It is not specific for fusion proteins and positive results should be confirmed with a molecular test[3].
-
Fluorescence In Situ Hybridization (FISH): A DNA-based method that can detect rearrangements of the NTRK genes.
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): An RNA-based method that can detect known fusion transcripts.
-
Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels are available. RNA-based NGS is often preferred as it can identify both known and novel fusion partners and confirms that the fusion is transcribed[1][9].
Experimental Workflow: NTRK Gene Fusion Detection
Caption: Workflow for detecting NTRK gene fusions.
Validation of Phosphorylated TRKA (pTRKA) by Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting pTRKA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., sodium citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) to unmask the antigenic sites.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., containing normal serum and/or bovine serum albumin) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with a primary antibody specific for phosphorylated TRK (pTRKA). The optimal antibody concentration and incubation time should be determined empirically.
-
-
Detection System:
-
Use a polymer-based detection system or an avidin-biotin complex (ABC) method with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Chromogen Application:
-
Apply a chromogen substrate (e.g., DAB) that will produce a colored precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene, and then mount with a permanent mounting medium.
-
Experimental Workflow: pTRKA IHC Staining
Caption: A typical workflow for pTRKA immunohistochemistry.
TRK Signaling Pathway and Mechanism of this compound
The binding of neurotrophins to TRK receptors or the constitutive activation by NTRK fusions triggers the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. This compound exerts its antitumor effect by inhibiting the autophosphorylation of the TRK kinase domain, thereby blocking these downstream signals.
Caption: this compound inhibits TRK signaling pathways.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity. The validation of predictive biomarkers, primarily NTRK gene fusions and potentially pTRKA expression, is essential for identifying patients who are most likely to respond to this class of targeted therapies. While the clinical development of this compound has been halted, the principles of biomarker-driven therapy established with other TRK inhibitors provide a clear framework for the potential future application of this compound and the development of next-generation TRK-targeted agents. Further research and clinical trials are warranted to fully elucidate the clinical utility of this compound and to refine the biomarker strategies for optimal patient selection.
References
- 1. oncologypro.esmo.org [oncologypro.esmo.org]
- 2. researchgate.net [researchgate.net]
- 3. ntrktesting.com [ntrktesting.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Oncomine Precision Assay on the Genexus System | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative analysis of the clinical trial results for ONO-7579 and other TRK inhibitors
A Comparative Analysis of Clinical Trial Results for ONO-7579 and Other TRK Inhibitors
Introduction
Tropomyosin receptor kinase (TRK) inhibitors have emerged as a significant class of targeted therapies for cancers harboring NTRK gene fusions. These genetic alterations lead to the production of TRK fusion proteins, which act as oncogenic drivers. This guide provides a comparative analysis of the available data for this compound, a pan-TRK inhibitor, and other prominent TRK inhibitors, namely Larotrectinib, Entrectinib, Repotrectinib, and Taletrectinib. While this compound has shown promise in preclinical studies, its clinical development was halted, resulting in limited clinical data. This analysis, therefore, contrasts the preclinical profile of this compound with the extensive clinical trial results of the other inhibitors.
This compound: Preclinical Profile
This compound is an orally bioavailable, selective pan-TRK inhibitor that targets TRKA, TRKB, and TRKC.[1] Its mechanism of action involves binding to TRK proteins and their fusion variants, inhibiting their activation and downstream signaling pathways, which ultimately leads to apoptosis and inhibition of cell growth in tumors with TRK overexpression or NTRK fusions.[1]
Preclinical studies have demonstrated the in vitro and in vivo activity of this compound. In a human colorectal cancer cell line (KM12) xenograft model, this compound showed a potent antitumor effect.[2] The concentration of this compound required to cause 50% of the maximum effect (EC50) on phosphorylated TRKA in tumors was estimated to be 17.6 ng/g.[2][3] Further in vitro studies on human gallbladder cancer (GBC) cells showed that this compound could suppress proliferation, invasion, and the expression of vascular endothelial growth factor (VEGF).[4][5] These effects were particularly noted in GBC cells with wild-type KRAS.[4][5]
A Phase 1/2 clinical trial for this compound in patients with advanced solid tumors harboring NTRK gene fusions was initiated but was terminated for commercial reasons and not due to safety concerns. This has resulted in a lack of comprehensive clinical data for this compound.
Comparative Clinical Data of Other TRK Inhibitors
In contrast to this compound, several other TRK inhibitors have undergone extensive clinical development and have demonstrated significant efficacy and manageable safety profiles in patients with NTRK fusion-positive cancers.
Efficacy of TRK Inhibitors in Clinical Trials
The following table summarizes the key efficacy data from clinical trials of Larotrectinib, Entrectinib, Repotrectinib, and Taletrectinib.
| Inhibitor | Trial(s) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Intracranial ORR (IC-ORR) |
| Larotrectinib | NCT02122913, NCT02576431, NCT02637687 | Adult and pediatric patients with TRK fusion-positive cancers | 57% - 79%[6] | 43.3 - 59 months[6][7] | 24.6 - 61 months[6][7] | 68%[6] |
| Entrectinib | ALKA-372-001, STARTRK-1, STARTRK-2 | Adult patients with NTRK fusion-positive solid tumors | 57.4% - 61.2%[8] | 10.4 - 20.0 months[8] | 11.2 - 13.8 months[8] | 63.6%[8] |
| Repotrectinib | TRIDENT-1 (NCT03093116) | ROS1-positive NSCLC (TKI-naïve) | 79%[9] | 34.1 months[9] | 35.7 months[10] | 100%[11] |
| ROS1-positive NSCLC (1 prior ROS1 TKI) | 38%[9] | 14.8 months[9] | 9.0 months[10] | 75%[11] | ||
| Taletrectinib | TRUST-I (NCT04395677) | ROS1-positive NSCLC (TKI-naïve) | 91%[12][13] | Not Reached | Not Reached | 88%[12][13] |
| ROS1-positive NSCLC (TKI-pretreated) | 52%[12][13] | Durable | - | 75%[12][13] |
Note: Repotrectinib and Taletrectinib also target ROS1 fusions, and the presented data is from trials in ROS1-positive Non-Small Cell Lung Cancer (NSCLC).
Safety Profiles of Other TRK Inhibitors
The safety profiles of these TRK inhibitors are generally considered manageable, with most adverse events being of low grade.
| Inhibitor | Common Adverse Events (any grade) | Grade 3/4 Treatment-Related Adverse Events (TRAEs) |
| Larotrectinib | Predominantly Grade 1/2.[6] | 14% of patients experienced Grade 3/4 TRAEs.[6] |
| Entrectinib | Dysgeusia, diarrhea, weight increase. Most were Grade 1/2.[8] | TRAE-related discontinuations occurred in 8.3% of patients.[8] |
| Repotrectinib | Dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, muscular weakness.[9] | Serious adverse reactions occurred in 35% of patients.[14] |
| Taletrectinib | Increased AST/ALT, diarrhea. Most were Grade 1/2. Low incidence of neurologic adverse events.[12][15] | Discontinuation due to TEAEs was low (5%).[12] |
Experimental Protocols
The clinical trials for these TRK inhibitors generally follow standardized protocols for assessing tumor response and safety.
Tumor Response Assessment: The primary efficacy endpoint in these trials is typically the Overall Response Rate (ORR), assessed by an Independent Review Committee (IRC) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) .[16][17]
-
RECIST 1.1 Basics :
-
Target Lesions : Up to 5 measurable lesions in total, with a maximum of 2 per organ, are selected at baseline.[16][17] Measurable lesions are defined as having a longest diameter of ≥10 mm for non-lymph node lesions and a short axis of ≥15 mm for lymph nodes.[16]
-
Response Criteria :
-
Complete Response (CR) : Disappearance of all target lesions.
-
Partial Response (PR) : At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD) : At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.
-
Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[16]
-
-
Safety Assessment: Safety and tolerability are continuously monitored throughout the trials. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Visualizations
TRK Signaling Pathway
Caption: TRK signaling pathway and the point of inhibition by TRK inhibitors.
Clinical Trial Workflow for Targeted Cancer Therapy
Caption: A standard workflow for a clinical trial of a targeted cancer therapy.
Comparative Analysis Framework
Caption: Logical framework for the comparative analysis of this compound and other TRK inhibitors.
Conclusion
This compound has demonstrated promising preclinical activity as a pan-TRK inhibitor. However, due to the early termination of its clinical development, a direct comparison of its clinical efficacy and safety with other TRK inhibitors is not feasible. In contrast, Larotrectinib and Entrectinib have well-established clinical profiles, showing significant and durable responses in patients with NTRK fusion-positive cancers across various tumor types. Furthermore, next-generation inhibitors like Repotrectinib and Taletrectinib are showing high efficacy in both TKI-naïve and pretreated patient populations, particularly in ROS1-positive NSCLC, and also have activity against TRK fusions.
For researchers and drug development professionals, the story of this compound underscores the challenges of clinical translation, while the successes of other TRK inhibitors highlight the potential of targeted therapies for genetically defined cancers. Future research may revisit this compound or similar compounds, but for now, the clinical landscape is dominated by TRK inhibitors with robust clinical data supporting their use.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. - ASCO [asco.org]
- 7. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repotrectinib for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post [ascopost.com]
- 10. oncodaily.com [oncodaily.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Efficacy and safety of taletrectinib in patients with advanced or metastatic ROS1+ non–small cell lung cancer: The phase 2 TRUST-I study. - ASCO [asco.org]
- 14. Safety Profile | AUGTYRO® (repotrectinib) for ROS1+ mNSCLC [augtyrohcp.com]
- 15. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non-Small Cell Lung Cancer: The Phase II TRUST-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. project.eortc.org [project.eortc.org]
- 17. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ONO-7579: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like ONO-7579 are paramount for laboratory safety and environmental protection. this compound is a potent and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor, and as such, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal.[1] This guide provides essential information on the safe and compliant disposal of this compound.
Essential Safety and Handling Precautions
Before disposal, it is critical to adhere to safe handling procedures to minimize exposure and risk. Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Spill Management: In the event of a spill, avoid generating dust. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all applicable local, state, and federal regulations for chemical waste.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of as hazardous chemical waste.
-
Contaminated materials, such as pipette tips, centrifuge tubes, gloves, and bench paper, that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should also be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use only approved, leak-proof, and tightly sealed containers for storing this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data from Safety Data Sheet
| Property | Value |
| CAS Number | 1622212-25-2 |
| Molecular Formula | C24H18ClF3N6O4S |
| Molecular Weight | 578.95 g/mol |
This compound Mechanism of Action: TRK Signaling Pathway
This compound functions as a pan-TRK inhibitor, targeting the Tropomyosin receptor kinases TrkA, TrkB, and TrkC. These receptors are crucial for neuronal development and function but can also be implicated in the growth and survival of certain cancers when they are abnormally activated, for instance, through gene fusions. This compound blocks the activity of these receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways.
Caption: this compound inhibits the TRK signaling pathway.
References
Essential Safety and Logistical Information for Handling ONO-7579
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of ONO-7579, a potent, selective, and orally available pan-TRK inhibitor.[1][2][3] Given its nature as a potent pharmaceutical compound with potential antineoplastic activity, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound. Double gloving and respiratory protection are critical when handling the solid powder form to prevent inhalation and skin contact.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[5] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[5] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[5] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® to protect against chemical splashes and dust.[5][6] |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.[5] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[5] |
Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.[5]
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a chemical fume hood, glove box, or other containment enclosure.
-
Decontamination: Ensure all surfaces and equipment are clean before starting.
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
2. Handling:
-
Weighing: Weighing of the solid compound should be done in a containment system to minimize dust generation.
-
Solution Preparation: When dissolving this compound, which is soluble in DMSO, add the solvent to the solid slowly to avoid splashing.[7] Keep containers covered as much as possible.[5]
-
Storage: this compound powder should be stored at -20°C for up to 2 years. Solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1][2]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[5]
-
PPE Doffing: Remove PPE in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[5]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[5]
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, empty vials, and unused solutions, must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste.
-
Containerization: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.
-
Disposal Method: The primary recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[8]
-
Documentation: Maintain accurate records of all disposed hazardous waste in line with institutional and regulatory requirements.[5]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|1622212-25-2|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C24H18ClF3N6O4S | CID 78322573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
